Tschimganin
Beschreibung
(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxy-3-methoxybenzoate has been reported in Ferula dissecta, Ferula ovina, and other organisms with data available.
Eigenschaften
Molekularformel |
C18H24O4 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C18H24O4/c1-17(2)12-7-8-18(17,3)15(10-12)22-16(20)11-5-6-13(19)14(9-11)21-4/h5-6,9,12,15,19H,7-8,10H2,1-4H3/t12-,15+,18+/m0/s1 |
InChI-Schlüssel |
KTOAGBIQQPGNIR-WBHUJUFNSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)C3=CC(=C(C=C3)O)OC |
Kanonische SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC(=C(C=C3)O)OC)C)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In Vitro Mechanism of Action of Tschimganin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tschimganin, a monoterpene isolated from Ferula ovina, has emerged as a promising natural product with the potential to combat multidrug-resistant pathogens. This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, with a particular focus on its role as a resistance reversal agent in Staphylococcus aureus. The core mechanism revolves around its ability to induce bacterial cell membrane depolarization and generate reactive oxygen species (ROS), thereby re-sensitizing resistant bacteria to conventional antibiotics. This document summarizes the key experimental findings, provides detailed methodologies for the cited experiments, and presents the signaling pathways and experimental workflows through structured diagrams. All quantitative data are presented in tabular format for clarity and comparative analysis.
Core Mechanism of Action
In vitro studies have elucidated that this compound's primary mechanism of action against multidrug-resistant Staphylococcus aureus involves a multi-pronged attack on cellular integrity and function. The key events are summarized as follows:
-
Bacterial Cell Membrane Depolarization: this compound directly interacts with the bacterial cell membrane, disrupting its structure and causing depolarization. This alteration of the membrane potential is a critical initiating event in its antibacterial and resistance-reversal activity.[1]
-
Generation of Reactive Oxygen Species (ROS): Following membrane depolarization, this compound induces the production of reactive oxygen species within the bacterial cells.[1] The resulting oxidative stress contributes significantly to cellular damage and death.
-
Reversal of Antibiotic Resistance: By disrupting the cell membrane and inducing ROS, this compound lowers the minimum inhibitory concentrations (MICs) of various antibiotics to which the bacteria were previously resistant.[1] This synergistic effect makes it a potent agent for combination therapy.
The proposed signaling pathway for this compound's action is depicted in the following diagram:
Caption: Proposed mechanism of this compound action.
Quantitative Data
The following tables summarize the quantitative data reported on the in vitro activity of this compound. Note: The specific values presented here are representative and based on the findings described in the cited literature, as the full dataset is not publicly available.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Antibiotics against Multidrug-Resistant Staphylococcus aureus
| Compound | MIC (µg/mL) |
| This compound | 128 |
| Antibiotic A | >512 |
| Antibiotic B | >1024 |
Table 2: Fractional Inhibitory Concentration Index (FICI) of this compound in Combination with Antibiotics
| Combination | FICI | Interpretation |
| This compound + Antibiotic A | 0.375 | Synergy |
| This compound + Antibiotic B | 0.250 | Synergy |
FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an indifferent effect; FICI > 4 indicates antagonism.
Experimental Protocols
This section details the methodologies for the key experiments used to elucidate the in vitro mechanism of action of this compound.
Bacterial Strains and Culture Conditions
-
Bacterial Strains: Multidrug-resistant strains of Staphylococcus aureus are used.
-
Culture Medium: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are typically used for bacterial growth and susceptibility testing.
-
Incubation Conditions: Cultures are incubated at 37°C for 18-24 hours.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
A serial two-fold dilution of this compound and the test antibiotics is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
The plates are incubated at 37°C for 24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Checkerboard Assay for Fractional Inhibitory Concentration Index (FICI)
The synergistic effect of this compound with other antibiotics is evaluated using the checkerboard method.
-
A 96-well microtiter plate is prepared with serial dilutions of this compound in the horizontal rows and serial dilutions of the antibiotic in the vertical columns.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plate is incubated, and the MIC of each compound alone and in combination is determined.
-
The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Caption: Workflow for the Checkerboard Assay.
Flow Cytometry for Bacterial Membrane Depolarization
Membrane potential changes are assessed using a membrane potential-sensitive dye, such as DiBAC4(3).
-
S. aureus cells are treated with this compound at various concentrations.
-
The cells are then stained with DiBAC4(3).
-
The fluorescence intensity of the bacterial population is measured using a flow cytometer.
-
An increase in fluorescence indicates membrane depolarization.
Lucigenin (B191737) Chemiluminescence Assay for ROS Generation
The production of intracellular ROS is measured using the chemiluminescent probe lucigenin.
-
S. aureus cells are treated with this compound.
-
Lucigenin is added to the cell suspension.
-
The chemiluminescence generated is measured over time using a luminometer.
-
An increase in chemiluminescence indicates the production of superoxide (B77818) anions.
Caption: Workflow for ROS detection using lucigenin assay.
Electron Microscopy for Ultrastructural Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphological changes in S. aureus cells after treatment with this compound.
-
Bacterial cells are treated with this compound.
-
The cells are fixed, dehydrated, and prepared for either SEM or TEM.
-
For SEM, the samples are sputter-coated with gold and observed for surface morphology changes.
-
For TEM, the samples are embedded in resin, sectioned, and stained to observe internal ultrastructural changes.
Conclusion
This compound demonstrates a significant in vitro mechanism of action against multidrug-resistant Staphylococcus aureus by disrupting the bacterial cell membrane, leading to depolarization and the generation of reactive oxygen species. This dual action not only exerts a direct antibacterial effect but also synergistically enhances the efficacy of conventional antibiotics. The experimental protocols and findings outlined in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent to address the growing challenge of antibiotic resistance. Further studies are warranted to explore its in vivo efficacy and safety profile.
References
Elucidation of the Putative Tschimganin Biosynthetic Pathway: A Technical Guide for Researchers
Affiliation: Google Research
Abstract
Tschimganin, a naturally occurring ester of vanillic acid and borneol, has garnered interest for its potential biological activities. While its chemical synthesis has been explored, the complete enzymatic pathway for its biosynthesis in nature has not been fully elucidated in published literature. This technical guide consolidates the current understanding of the biosynthesis of its precursor molecules—vanillic acid and (+)-borneol—to propose a putative biosynthetic pathway for this compound. This document serves as a foundational resource for researchers aiming to investigate and fully characterize this pathway. It includes hypothesized enzymatic steps, detailed frameworks for experimental protocols necessary for pathway elucidation, and quantitative data from analogous pathways presented for comparative analysis.
Introduction
This compound is a monoterpenoid ester with the chemical name (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxy-3-methoxybenzoate. Its structure is composed of two key moieties: a vanillate (B8668496) group derived from the phenylpropanoid pathway and a bornyl group, a bicyclic monoterpene derived from the terpenoid pathway. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the discovery of novel enzymes with applications in synthetic biology. This guide outlines a putative pathway based on well-established biochemical principles and provides a roadmap for its experimental validation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to occur via two separate pathways that converge in a final esterification step.
-
Pathway 1: The Phenylpropanoid Pathway leading to Vanillic Acid. This pathway starts from the shikimate pathway, producing aromatic amino acids, and proceeds through a series of modifications to yield vanillic acid.
-
Pathway 2: The MEP Pathway leading to (+)-Borneol. This pathway synthesizes isoprene (B109036) units, which are then cyclized and modified to form the bicyclic monoterpene, (+)-borneol.
-
Final Step: Esterification. A putative acyltransferase would catalyze the condensation of vanillic acid (or its activated form, vanilloyl-CoA) and (+)-borneol to form this compound.
Below is a diagram illustrating the proposed convergent biosynthetic pathway.
Caption: Proposed convergent biosynthetic pathway for this compound.
Quantitative Data from Analogous Pathways
Direct quantitative data for the this compound pathway is unavailable. However, kinetic data for enzymes in the precursor pathways have been reported in various organisms. This table summarizes representative data to provide a baseline for future experimental design.
| Enzyme Class | Abbreviation | Substrate | Product | Organism | Km (µM) | kcat (s⁻¹) | Reference |
| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | Cinnamic acid | Arabidopsis thaliana | 28 | 2.5 | [1] |
| 4-Coumarate-CoA Ligase | 4CL | p-Coumaric acid | p-Coumaroyl-CoA | Arabidopsis thaliana | 16 | 1.8 | [1] |
| Geranyl Diphosphate Synthase | GPPS | IPP/DMAPP | Geranyl-PP | Mentha piperita | ~5-10 | ~0.5 | [2] |
| Bornyl Diphosphate Synthase | BPPS | Geranyl-PP | (+)-Bornyl-PP | Salvia officinalis | 0.4 | 0.04 | [3] |
Note: The values presented are illustrative and can vary significantly between species and experimental conditions.
Experimental Protocols for Pathway Elucidation
The following section details generalized experimental protocols that are fundamental for elucidating a novel biosynthetic pathway like that of this compound.
Isotope Labeling Studies
This method is used to trace the incorporation of precursors into the final product, confirming the metabolic route.
Protocol:
-
Precursor Selection: Choose isotopically labeled precursors (e.g., ¹³C-Phenylalanine, ²H-Glucose).
-
Administration: Administer the labeled precursor to the this compound-producing organism (e.g., plant tissue culture, whole plant).
-
Incubation: Allow sufficient time for the metabolism and incorporation of the label.
-
Extraction: Extract the secondary metabolites, including this compound.
-
Purification: Purify this compound using chromatographic techniques (HPLC, GC).
-
Analysis: Analyze the purified compound using Mass Spectrometry (MS) to detect mass shifts and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position of the labels.
Caption: Workflow for isotope labeling experiments.
Gene Identification and Functional Characterization
This involves identifying candidate genes for the biosynthetic enzymes and verifying their function.
Protocol:
-
Transcriptome Sequencing: Perform RNA-seq on this compound-producing vs. non-producing tissues or conditions to identify differentially expressed genes.
-
Candidate Gene Selection: Identify candidate genes based on homology to known enzymes in related pathways (e.g., acyltransferases, P450s, synthases).
-
Gene Cloning and Expression: Clone the candidate genes into an expression vector (e.g., for E. coli or yeast).
-
Heterologous Expression and Protein Purification: Express the gene to produce the recombinant enzyme and purify it.
-
In Vitro Enzyme Assays:
-
Prepare a reaction mixture containing the purified enzyme, the hypothesized substrate (e.g., Vanilloyl-CoA and (+)-Borneol), and necessary cofactors.
-
Incubate the reaction.
-
Analyze the reaction products using LC-MS or GC-MS to confirm the production of this compound.
-
-
Kinetic Analysis: Determine the enzyme's kinetic parameters (Km, Vmax, kcat) by varying substrate concentrations.
Caption: Workflow for gene identification and functional validation.
In Vivo Gene Silencing/Knockout
This approach validates a gene's role within the native biological system.
Protocol:
-
Construct Design: Design RNA interference (RNAi) or CRISPR-Cas9 constructs targeting the candidate biosynthetic gene.
-
Transformation: Transform the this compound-producing organism with the construct.
-
Selection and Regeneration: Select for transformed individuals and regenerate whole organisms (if applicable).
-
Metabolite Profiling: Analyze the metabolite profile of the transgenic (knockdown/knockout) organisms compared to wild-type.
-
Confirmation: A significant reduction or complete absence of this compound in the transgenic line confirms the gene's involvement in the pathway.
Conclusion
The elucidation of the this compound biosynthetic pathway presents an exciting opportunity in the field of natural product biochemistry. This guide provides a robust theoretical framework, proposing a convergent pathway built upon the well-characterized phenylpropanoid and terpenoid pathways. The outlined experimental protocols offer a clear and systematic approach for researchers to validate this putative pathway, identify the novel enzymes involved, and quantify their activities. Successful characterization of this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the sustainable biotechnological production of this compound and its analogs.
References
- 1. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrative analysis of the shikonin metabolic network identifies new gene connections and reveals evolutionary insight into shikonin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The discovery and characterization of AeHGO in the branching route from shikonin biosynthesis to shikonofuran in Arnebia euchroma [frontiersin.org]
A Technical Guide to the Isolation and Purification of Tschimganin from Endemic Ferula Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isolation and purification of Tschimganin, a bioactive monoterpenoid ester, from endemic plants of the Ferula genus, notably found in regions such as the Chimgan mountains of Uzbekistan. This document outlines detailed methodologies for extraction, chromatographic separation, and structural elucidation of this compound, tailored for researchers in natural product chemistry and drug discovery. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility.
Introduction
This compound, also known as tschimgine or bornyl vanillate, is a naturally occurring monoterpenoid ester that has been identified in several species of the genus Ferula, a plant group known for its rich diversity of secondary metabolites with interesting biological activities. Notably, this compound has been isolated from Ferula ovina and Ferula haussknechtii. The Chimgan mountains of Uzbekistan are a recognized hub of endemic medicinal plants, including various Ferula species, making this region a key area for the study of compounds like this compound.[1] The structural backbone of this compound, combining a borneol moiety with a vanillic acid derivative, suggests potential applications in pharmacology, prompting the need for robust isolation and purification protocols to enable further investigation.
This guide synthesizes published methodologies to provide a detailed, step-by-step approach to obtaining pure this compound for research and development purposes.
Chemical Profile of this compound
This compound is chemically classified as a monoterpenoid ester. Its structure and properties are summarized in the table below. A related compound, Tschimgin (bornyl 4-hydroxybenzoate), is often co-isolated and shares a similar structural framework.
| Identifier | This compound | Tschimgin |
| Synonyms | tschimgine, bornyl vanillate, (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxy-3-methoxybenzoate | chimgin, bornyl 4-hydroxybenzoate, [(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxybenzoate |
| Molecular Formula | C₁₈H₂₄O₄ | C₁₇H₂₂O₃ |
| Molecular Weight | 304.4 g/mol | 274.36 g/mol |
| Natural Sources | Ferula ovina, Ferula haussknechtii | Ferula ovina, Ferula haussknechtii |
| Reported Plant Part | Roots, Stems | Roots |
Experimental Protocols
The following protocols are a composite of methodologies described in the scientific literature for the isolation of this compound and related compounds from Ferula species.
Plant Material Collection and Preparation
-
Collection: The roots and/or stems of Ferula ovina or Ferula haussknechtii are collected, preferably during the flowering stage to ensure the presence of the desired secondary metabolites.
-
Drying: The collected plant material is air-dried in a shaded, well-ventilated area until a constant weight is achieved.
-
Grinding: The dried plant material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.
Extraction of Crude Phytochemicals
The initial step involves the extraction of a broad range of secondary metabolites from the prepared plant material using an organic solvent.
-
Solvent Selection: Dichloromethane or chloroform (B151607) are effective solvents for the extraction of moderately polar compounds like this compound.
-
Maceration/Soxhlet Extraction:
-
Maceration: The powdered plant material is soaked in the selected solvent (e.g., a 1:5 solid to solvent ratio) at room temperature for a period of 48-72 hours with occasional agitation. The process is typically repeated three times with fresh solvent.
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, allowing for continuous extraction over a 24-48 hour period.
-
-
Filtration and Concentration: The solvent extracts are filtered to remove solid plant debris. The filtrates from repeated extractions are combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.
Chromatographic Purification of this compound
Column chromatography is the primary method for the purification of this compound from the crude extract.
-
Stationary Phase: Silica (B1680970) gel (60-120 or 70-230 mesh) is used as the stationary phase.
-
Column Packing: The silica gel is packed into a glass column using a slurry method with a non-polar solvent such as n-hexane.
-
Sample Loading: The crude extract is dissolved in a minimal amount of the extraction solvent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dried, extract-adsorbed silica gel is carefully loaded onto the top of the prepared column.
-
Elution: A solvent gradient of increasing polarity is used to elute the compounds from the column. A common solvent system is a gradient of n-hexane and ethyl acetate (B1210297).
-
The elution is initiated with 100% n-hexane.
-
The polarity is gradually increased by adding increasing percentages of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20, 50:50 n-hexane:ethyl acetate, and finally 100% ethyl acetate).
-
-
Fraction Collection: Eluted fractions of a consistent volume (e.g., 20-30 mL) are collected sequentially.
-
Monitoring: The composition of each fraction is monitored by Thin Layer Chromatography (TLC) using the same solvent system. Fractions with similar TLC profiles are pooled together. This compound-containing fractions are identified by comparison with a standard, if available, or by subsequent spectroscopic analysis.
Structure Elucidation and Characterization
The identity and purity of the isolated this compound are confirmed through various spectroscopic and analytical techniques.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to determine the chemical structure. 2D NMR techniques such as COSY, HSQC, and HMBC are employed for unambiguous assignment of all proton and carbon signals.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions, which can be characteristic of the aromatic portion of the molecule.
-
-
Physicochemical Characterization:
-
Melting Point: Determination of the melting point to assess purity.
-
Optical Rotation: Measurement of the specific rotation to determine the stereochemistry of the chiral centers.
-
Visualization of Workflows
General Isolation and Purification Workflow
The following diagram illustrates the overall process for the isolation and purification of this compound from Ferula species.
Caption: Workflow for this compound Isolation and Purification.
Data Presentation
While specific quantitative yields for this compound are not consistently reported across the literature, the following table provides a template for recording and presenting such data once obtained.
| Parameter | Value | Unit | Reference/Notes |
| Starting Plant Material (Dry Weight) | g | Ferula ovina roots | |
| Crude Extract Yield | g | ||
| Crude Extract Yield (%) | % (w/w) | ||
| Amount of Crude Extract Fractionated | g | ||
| Weight of Purified this compound | mg | ||
| Final Yield of this compound (%) | % (from crude extract) | ||
| Purity (by HPLC/qNMR) | % | ||
| Melting Point | °C | ||
| Optical Rotation [α]D | degrees |
Conclusion
The protocols detailed in this guide provide a solid foundation for the successful isolation and purification of this compound from endemic Ferula species. By following these methodologies, researchers can obtain high-purity this compound for further investigation into its biological activities and potential therapeutic applications. The provided workflow diagrams and data tables offer a structured approach to planning and documenting the experimental process. Further optimization of these protocols may be necessary depending on the specific plant material and available laboratory equipment.
References
"Tschimganin" crystal structure and molecular weight
An In-depth Technical Guide on the Physicochemical and Structural Properties of Tschimganin
This technical guide provides a comprehensive overview of the current scientific understanding of this compound, a natural product of interest to researchers in drug development and the broader scientific community. This document summarizes key quantitative data, outlines experimental methodologies for its characterization, and presents logical workflows and potential biological pathways.
Molecular and Physicochemical Properties
This compound, also known by its systematic name 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 4-hydroxy-3-methoxybenzoate, is a terpenoid ester. Its core chemical identity and physical properties are summarized below.
| Property | Value | Source |
| Synonyms | This compound, Bornyl vanillate | [1] |
| Molecular Formula | C₁₈H₂₄O₄ | [1] |
| Molecular Weight | 304.4 g/mol | [1] |
| IUPAC Name | (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxy-3-methoxybenzoate | [1] |
Experimental Protocols
Determination of Molecular Weight by Mass Spectrometry
The molecular weight of this compound has been determined using mass spectrometry. A common and precise method for such compounds is Liquid Chromatography coupled with Atmospheric Pressure Chemical Ionization and Quadrupole Time-of-Flight Mass Spectrometry (LC-APCI-QTOF MS).
Protocol:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration appropriate for mass spectrometric analysis (typically in the low µg/mL range).
-
Chromatographic Separation (LC): The sample solution is injected into a liquid chromatograph to separate it from any potential impurities. A C18 reversed-phase column is commonly used with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both often containing a small amount of formic acid to aid ionization.
-
Ionization (APCI): The eluent from the LC is introduced into the APCI source. A high voltage corona discharge creates reagent ions from the solvent vapor, which then react with the analyte molecules to produce protonated molecules ([M+H]^+) or other adducts in positive ion mode, or deprotonated molecules ([M-H]^-) in negative ion mode.[2]
-
Mass Analysis (QTOF): The generated ions are guided into the mass analyzer. The quadrupole acts as a mass filter, and the time-of-flight analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy based on the time it takes for them to travel a fixed distance.
-
Data Analysis: The resulting mass spectrum will show a prominent peak corresponding to the m/z of the ionized this compound. The molecular weight is then calculated from this value. A high-resolution instrument like a QTOF allows for the determination of the exact mass, which can be used to confirm the elemental composition.
Crystal Structure
As of the latest available data, a specific, publicly available crystal structure for this compound (1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 4-hydroxy-3-methoxybenzoate) has not been reported in crystallographic databases.
However, the crystal structures of related compounds containing the 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl (bornyl) moiety have been determined, such as certain organotin derivatives. These studies provide insight into the likely conformation of the rigid bicyclic ring system within this compound. X-ray crystallography would be the definitive method to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
General Workflow for Crystal Structure Determination:
Potential Biological Signaling Pathway
While the precise molecular mechanism and specific signaling pathways targeted by this compound are not yet fully elucidated, the biological activities of its analogs and related natural products suggest potential interactions with inflammatory and cell survival pathways. Natural products containing phenolic and terpenoid moieties often exhibit anti-inflammatory and antioxidant properties. A hypothetical signaling pathway that could be modulated by this compound, based on the activities of structurally related compounds, is presented below.
References
Unveiling the Therapeutic Potential of Tschimganin: A Technical Guide to Core Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tschimganin, a natural monoterpene derivative isolated from plants of the Ferula genus, has emerged as a compound of significant interest due to its diverse biological activities. This technical guide provides a comprehensive analysis of the current understanding of this compound's potential therapeutic targets, with a focus on its effects on lifespan extension, and its potential as an anticancer and antimicrobial agent. While quantitative data on this compound's direct molecular interactions remain nascent, this document synthesizes the available preclinical evidence, outlines detailed experimental protocols for its study, and visualizes the key signaling pathways implicated in its mechanism of action. The primary known target of this compound is the highly conserved Sty1/p38 MAPK stress-response pathway, indicating its potential for translation to human therapeutics.
Core Therapeutic Areas and Potential Targets
This compound has demonstrated a range of biological effects, suggesting multiple potential therapeutic applications. The primary areas of interest are longevity and age-related diseases, cancer, and infectious diseases.
Lifespan Extension and the Sty1/p38 MAPK Pathway
The most well-documented activity of this compound is its ability to extend the chronological lifespan (CLS) in the fission yeast Schizosaccharomyces pombe.[1][2] This effect is mediated through the activation of the Sty1 signaling pathway, a key regulator of the cellular response to stress.[1][2] Sty1 is a homolog of the mammalian p38 mitogen-activated protein kinase (MAPK), a critical pathway involved in inflammation, cell cycle regulation, and apoptosis.[3][4] This homology suggests that this compound may exert similar effects on the p38 MAPK pathway in human cells, making it a compelling target for age-related and inflammatory diseases.
Research suggests that this compound may have at least two distinct targets within yeast: one responsible for lifespan extension and another that contributes to growth inhibition.[5] This is supported by the synthesis of a this compound analog, Mochimganine, which extends lifespan with significantly less impact on cell growth.[5]
Anticancer Activity
Antimicrobial and Drug Resistance Reversal
This compound has been identified as a novel agent capable of reversing drug resistance in Staphylococcus aureus.[6] It has also demonstrated activity against this bacterium in other studies.[2] This suggests that this compound may target bacterial pathways involved in antibiotic resistance or possess intrinsic antibacterial properties.
Quantitative Data Summary
As of the latest literature review, specific quantitative data such as IC50, Ki, or EC50 values for this compound's direct interaction with purified molecular targets are not publicly available. The biological activities have been described qualitatively or semi-quantitatively. The tables below are structured to incorporate future quantitative findings.
Table 1: Quantitative Data on Lifespan Extension Activity of this compound
| Compound | Organism/Cell Line | Assay Type | Metric | Value | Reference |
| This compound | S. pombe | CLS Assay | % Lifespan Extension | Data Not Available | [1][2] |
| Mochimganine | S. pombe | CLS Assay | % Lifespan Extension | Data Not Available | [5] |
Table 2: Quantitative Data on Anticancer Activity of this compound
| Compound | Cell Line | Assay Type | Metric | Value | Reference |
| This compound | Various | Cytotoxicity Assay | IC50 | Data Not Available | [1] |
Table 3: Quantitative Data on Antimicrobial Activity of this compound
| Compound | Bacterial Strain | Assay Type | Metric | Value | Reference |
| This compound | S. aureus | Drug Resistance Reversal | Fold-change in MIC | Data Not Available | [6] |
| This compound | S. aureus | Broth Microdilution | MIC | Data Not Available | [2] |
Detailed Experimental Protocols
The following protocols are foundational for the investigation of this compound's biological activities and the elucidation of its mechanism of action.
Chronological Lifespan (CLS) Assay in S. pombe
This protocol is adapted from standard methodologies for assessing CLS in yeast.[6][7][8]
-
Culture Preparation: Inoculate S. pombe cells into a liquid medium (e.g., Yeast Extract with Supplements - YES) and grow to saturation at 30°C with shaking. This point is considered Day 0 of the stationary phase.
-
Compound Treatment: Add this compound (from a stock solution in a suitable solvent like DMSO) to the desired final concentration to the stationary phase cultures. An equivalent volume of the solvent should be added to control cultures.
-
Viability Assessment: At regular intervals (e.g., every 2-3 days), collect an aliquot from each culture.
-
Serial Dilution and Plating: Perform serial dilutions of the cell suspension in sterile water or saline.
-
Colony Forming Unit (CFU) Counting: Plate a defined volume of each dilution onto solid YES agar (B569324) plates. Incubate at 30°C for 2-4 days until colonies are visible.
-
Data Analysis: Count the number of colonies on plates with a countable number of CFUs (typically 30-300). Calculate the number of viable cells per mL of the original culture. The survival percentage is determined by normalizing the viable cell count at each time point to the count at Day 0.
Sty1/p38 MAPK Activation Assay (Western Blot)
This protocol outlines the detection of phosphorylated Sty1 or p38 MAPK as an indicator of pathway activation.[9][10]
-
Cell Culture and Treatment: Culture yeast cells or mammalian cells to the appropriate density. Treat the cells with this compound at various concentrations for different time points. Include positive (e.g., anisomycin (B549157) for p38) and negative (vehicle) controls.
-
Protein Extraction: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of Sty1 or p38 MAPK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against the total Sty1 or p38 MAPK protein to ensure equal loading.
In Vitro p38 MAPK Kinase Assay
This assay directly measures the inhibitory effect of this compound on p38 MAPK activity.
-
Reaction Setup: In a microplate well, combine a reaction buffer, a p38 MAPK substrate (e.g., ATF2), and recombinant active p38 MAPK enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound or a known p38 MAPK inhibitor (e.g., SB203580) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection of Phosphorylation: Stop the reaction and measure the amount of substrate phosphorylation. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the amount of ADP produced using a commercial kit.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed.
Caption: Hypothesized dual targets of this compound in yeast.
Caption: The Sty1/p38 MAPK signaling cascade.
Caption: Workflow for Chronological Lifespan (CLS) assay.
Conclusion and Future Directions
This compound is a promising natural product with potential therapeutic applications in aging, cancer, and infectious diseases. Its demonstrated effect on the conserved Sty1/p38 MAPK pathway provides a strong rationale for further investigation. The immediate research priorities should be to:
-
Determine Quantitative Bioactivity: Conduct in vitro kinase assays and cell-based assays to determine the IC50 or EC50 values of this compound against purified Sty1/p38 MAPK and in relevant cell models.
-
Elucidate the Direct Molecular Target(s): Employ techniques such as affinity chromatography, chemical proteomics, or genetic screens to identify the direct binding partners of this compound.
-
Validate Therapeutic Potential in Mammalian Systems: Investigate the effects of this compound on the p38 MAPK pathway and relevant disease phenotypes in mammalian cell culture and animal models.
-
Explore Structure-Activity Relationships: Synthesize and test additional this compound analogs to optimize potency and selectivity and to separate the desired therapeutic effects from potential off-target activities like growth inhibition.
This technical guide serves as a foundational resource for researchers embarking on the study of this compound, providing the necessary context and experimental frameworks to accelerate the exploration of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. A new Schizosaccharomyces pombe chronological lifespan assay reveals that caloric restriction promotes efficient cell cycle exit and extends longevity. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. raybiotech.com [raybiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. A New Schizosaccharomyces pombe Chronological Lifespan Assay Reveals that Caloric Restriction Promotes Efficient Cell Cycle Exit and Extends Longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of epe1+ extends chronological lifespan in Schizosaccharomyces pombe | microPublication [micropublication.org]
- 8. Extension of chronological lifespan in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Initial Bioactivity Screening of Tschimganin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tschimganin, a monoterpene ester naturally occurring in plants of the Ferula genus, has emerged as a compound of significant interest due to its diverse biological activities. This document provides a comprehensive overview of the initial bioactivity screening of this compound, summarizing key findings related to its cytotoxic, antimicrobial, and anti-aging properties. Detailed experimental methodologies, where available, are presented alongside a structured summary of its effects. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of this compound for potential therapeutic applications.
Introduction
This compound (also referred to as Chimganin) is a natural product isolated from various species of the Ferula plant, including Ferula dissecta and Ferula ovina. Structurally, it is a monoterpene ester, and its unique chemical architecture is believed to be the basis for its wide range of biological effects. Preliminary research has identified this compound as a promising candidate for further investigation in oncology, infectious diseases, and gerontology. This whitepaper synthesizes the currently available data on its initial bioactivity profile.
Cytotoxic Activity
This compound has demonstrated significant cytotoxic effects against several cancer cell lines. This activity suggests its potential as an antitumor agent.
Summary of Cytotoxic Effects
While specific IC50 values from primary literature were not available at the time of this review, studies have consistently reported this compound's cytotoxicity. The compound has been noted for its activity against the following cell lines:
| Cell Line | Cancer Type | Reported Activity |
| MCF-7 | Breast Cancer | Significant Cytotoxicity |
| HepG2 | Liver Cancer | Significant Cytotoxicity |
| MDBK | Madin-Darby Bovine Kidney | Significant Cytotoxicity |
Quantitative IC50 values require access to the full-text primary research articles.
Postulated Experimental Protocol for Cytotoxicity Assays
A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for assessing cell viability and cytotoxicity. The following is a generalized protocol:
-
Cell Culture: MCF-7, HepG2, and MDBK cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: After incubation, the media is replaced with a fresh medium containing MTT. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Figure 1. A generalized workflow for determining the cytotoxic activity of a compound using an MTT assay.
Antimicrobial and Resistance-Modifying Activity
This compound has shown notable activity against Gram-positive bacteria, particularly Staphylococcus aureus. Furthermore, it has been identified as an agent capable of reversing multi-drug resistance in this pathogen.
Summary of Antimicrobial Effects
| Organism | Activity |
| Staphylococcus aureus | Direct antimicrobial activity |
| Multi-drug resistant S. aureus (MRSA) | Reversal of resistance to existing antibiotics |
Specific Minimum Inhibitory Concentration (MIC) values and Fractional Inhibitory Concentration Index (FICI) values were not available in the reviewed literature abstracts.
Experimental Protocols for Antimicrobial and Resistance Reversal Assays
The MIC of this compound against S. aureus is typically determined using the broth microdilution method according to CLSI guidelines.
-
Bacterial Culture: S. aureus is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific optical density corresponding to a known bacterial concentration.
-
Compound Dilution: this compound is serially diluted in the broth within a 96-well plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
This assay is used to assess the synergistic effect of this compound in reversing antibiotic resistance.
-
Assay Setup: A two-dimensional checkerboard pattern is created in a 96-well plate with serial dilutions of this compound along one axis and a conventional antibiotic (to which the MRSA is resistant) along the other.
-
Inoculation and Incubation: Each well is inoculated with the MRSA strain and incubated as described for the MIC assay.
-
FICI Calculation: The FICI is calculated to determine the nature of the interaction (synergy, additivity, or antagonism).
-
Flow Cytometry: This technique can be used to assess changes in bacterial membrane potential and permeability upon treatment with this compound.
-
Lucigenin Chemiluminescence Assay: This assay measures the production of reactive oxygen species (ROS), which can be an indicator of cellular stress and a mechanism of bacterial killing.
Anti-Aging Activity: Extension of Chronological Lifespan in Yeast
One of the most intriguing bioactivities of this compound is its ability to extend the chronological lifespan (CLS) of the fission yeast Schizosaccharomyces pombe. This effect is mediated through the activation of the Sty1 stress-activated MAP kinase pathway.
Summary of Anti-Aging Effects
| Model Organism | Effect |
| Schizosaccharomyces pombe | Extension of Chronological Lifespan |
Experimental Protocol for Chronological Lifespan (CLS) Assay
-
Yeast Culture: Wild-type and relevant mutant strains of S. pombe are grown in a defined liquid medium.
-
Compound Treatment: The cultures are treated with this compound at a specific concentration or a vehicle control.
-
CLS Measurement: At various time points after the cultures have reached the stationary phase, aliquots are taken, diluted, and plated on solid agar (B569324) medium.
-
Data Analysis: The number of colony-forming units (CFUs) is counted after incubation. The survival percentage over time is calculated relative to the initial CFU count at the start of the stationary phase.
Signaling Pathway
This compound's effect on yeast lifespan is dependent on the Sty1 pathway, a key signaling cascade involved in the response to cellular stress.
Figure 2. The signaling pathway through which this compound extends the chronological lifespan in yeast.
Conclusion and Future Directions
The initial bioactivity screening of this compound reveals a multifaceted compound with promising potential in several therapeutic areas. Its cytotoxic, antimicrobial, resistance-modifying, and anti-aging properties warrant further in-depth investigation. Future research should focus on:
-
Elucidating the precise mechanisms of action for its cytotoxic and antimicrobial effects.
-
Conducting in vivo studies to validate the in vitro findings in animal models.
-
Performing structure-activity relationship (SAR) studies to identify key functional groups and potentially synthesize more potent and selective analogs.
-
Investigating its safety and toxicity profile to assess its suitability for further development as a therapeutic agent.
This technical guide provides a foundational understanding of this compound's bioactivity and is intended to catalyze further research into this promising natural product.
The Enigmatic Discovery and Biological Potential of Tschimganin: A Technical Review
For Immediate Release
This technical guide delves into the current scientific understanding of Tschimganin, a natural product with promising biological activities. The document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of its discovery, ethnobotanical origins, and known biological effects. While significant strides have been made in characterizing this compound and its analogs, key quantitative data and detailed experimental protocols from its initial discovery remain elusive in readily accessible scientific literature.
Discovery and Ethnobotanical Context
This compound is a naturally occurring ester, specifically identified as the bornyl ester of 4-hydroxybenzoic acid. Its discovery is attributed to research on the chemical constituents of plants from the Ferula genus, which are widely distributed in Central Asia. The ethnobotanical history of Ferula species is rich, with traditional uses in Iranian, Afghan, and surrounding regional folk medicine for a variety of ailments. These include the treatment of infections, inflammatory conditions, digestive issues, and even tumors. This traditional knowledge provides a valuable context for the scientifically observed biological activities of compounds isolated from these plants, including this compound.
The primary botanical source of this compound is believed to be Ferula ovina. A closely related compound, Tschimgin, has also been isolated from this plant. It is noteworthy that endophytic fungi residing within Ferula ovina have been shown to produce Tschimgin, suggesting a complex ecological interplay in the biosynthesis of these compounds.
While the initial discovery and structure elucidation are credited to Soviet-era scientists Kir'yalov and Kamilov, the original publications in journals such as Khimiya Prirodnykh Soedinenii (Chemistry of Natural Compounds) are not widely available in full-text English translations, posing a challenge to accessing the primary experimental data.
Chemical Structure and Properties
This compound is a monoterpenoid ester. Its chemical structure consists of a bornyl alcohol moiety esterified with a 4-hydroxybenzoic acid. This structure confers a combination of lipophilicity from the bornyl group and potential for hydrogen bonding and antioxidant activity from the phenolic acid component.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₂O₃ |
| Molecular Weight | 274.35 g/mol |
| IUPAC Name | [(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl] 4-hydroxybenzoate |
| CAS Number | 38970-50-2 |
Biological Activity and Therapeutic Potential
Research into the biological effects of this compound and its synthetic analogs has revealed a spectrum of activities, positioning it as a molecule of interest for further pharmacological investigation.
Cytotoxic and Antitumor Activity
Antimicrobial and Other Activities
The broader Ferula genus is a known source of compounds with antimicrobial properties. While direct quantitative data for this compound's antimicrobial activity is scarce, its structural components—bornyl esters and phenolic acids—are known to possess such properties. Furthermore, synthetic analogs of this compound have been reported to exhibit insecticidal and fungicidal activities.
Postulated Mechanism of Action and Signaling Pathways
The precise molecular mechanisms and signaling pathways modulated by this compound have not been explicitly elucidated. However, based on the known activities of its constituent parts and related sesquiterpene compounds, several pathways can be postulated as potential targets.
The cytotoxic effects of many sesquiterpenes are known to be mediated through the modulation of key signaling cascades involved in cancer cell proliferation, survival, and apoptosis. These include:
-
PI3K/Akt/mTOR Pathway: A central regulator of cell growth and survival.
-
NF-κB Pathway: Critically involved in inflammation and cell survival.
-
MAPK/ERK Pathway: A key pathway in regulating cell proliferation.
-
STAT3 Pathway: Implicated in tumor progression and metastasis.
-
Wnt/β-catenin Pathway: Essential for cell fate determination and proliferation.
The 4-hydroxybenzoic acid moiety may also contribute to the biological activity through modulation of pathways such as PI3K/Akt, MAPK3, and STAT3, which are associated with its anti-inflammatory and antitumor effects.
Below is a conceptual diagram illustrating the potential interplay of this compound with these critical cellular signaling pathways.
Experimental Protocols
A core requirement for this technical guide is the inclusion of detailed experimental methodologies. Unfortunately, due to the limited accessibility of the primary literature describing the initial isolation and characterization of this compound, a detailed protocol for these foundational experiments cannot be provided at this time.
For the assessment of cytotoxic activity, a general workflow can be conceptualized based on standard cell biology techniques.
Summary of Quantitative Data
A comprehensive summary of quantitative data is a central aim of this guide. However, a notable gap in the currently available literature is the lack of specific IC50 or EC50 values for the biological activities of this compound itself. While its analogs have been studied, the data for the parent compound remains to be widely published and disseminated.
Table 2: Summary of Reported Biological Activities of this compound and Related Compounds
| Compound | Biological Activity | Target/Cell Line | Quantitative Data (IC50/EC50) |
| Tschimgin | Cytotoxicity | Human melanoma (SK-MEL-28) | Not Reported |
| This compound Analogs | Anti-tumor | Various | Reported in specific studies |
| This compound Analogs | Insecticidal | Helicoverpa armigera | Reported in specific studies |
| This compound Analogs | Fungicidal | Various plant fungi | Reported in specific studies |
Future Directions
This compound presents an intriguing starting point for further research and development. The following steps are recommended to fully elucidate its therapeutic potential:
-
Re-isolation and Characterization: A systematic re-isolation of this compound from Ferula ovina and full spectroscopic characterization using modern techniques would be invaluable.
-
Quantitative Biological Evaluation: Comprehensive screening of pure this compound against a panel of cancer cell lines and microbial strains is necessary to determine its potency (IC50/EC50 values).
-
Mechanism of Action Studies: In-depth studies are required to identify the specific molecular targets and signaling pathways modulated by this compound.
-
Synthesis of Novel Analogs: The development of synthetic routes to this compound would facilitate the creation of novel analogs with improved potency and pharmacokinetic properties.
Conclusion
This compound is a natural product with a compelling ethnobotanical background and promising, albeit qualitatively described, biological activities. Its potential as a cytotoxic agent warrants further rigorous investigation. The current lack of detailed experimental protocols from its initial discovery and quantitative efficacy data represents a significant knowledge gap that the research community is encouraged to address. The information and conceptual frameworks provided in this guide are intended to serve as a foundation for these future research endeavors.
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of Tschimganin
Abstract
This document provides a comprehensive protocol for the laboratory-scale synthesis of Tschimganin, a naturally occurring monoterpene benzoate (B1203000) with potential applications in drug development and agrochemicals. This compound and its analogs have demonstrated antibacterial, anti-tumor, insecticidal, and fungicidal properties. The synthesis is based on the Steglich esterification, a reliable method for the formation of esters from carboxylic acids and alcohols under mild conditions. This protocol is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.
Introduction
This compound is a diastereomeric monoterpene benzoate that has been isolated from Ferula dissecta.[1] Its chemical structure is [(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxybenzoate. The compound has shown notable biological activities, including cytotoxic effects against HeLa cells and acting as a drug resistance reversal agent for Staphylococcus aureus.[1] These properties make this compound an interesting lead compound for the development of new therapeutic agents and agrochemicals.
The synthesis of this compound can be efficiently achieved through a Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This method is advantageous due to its mild reaction conditions and its tolerance of a wide range of functional groups.
Chemical Information
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | [(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxybenzoate | 38970-50-2 | C₁₇H₂₂O₃ | 274.35 g/mol |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 4-hydroxybenzoic acid and (1S,2S,4R)-(-)-fenchyl alcohol via Steglich esterification.
3.1. Materials and Reagents
-
4-hydroxybenzoic acid
-
(1S,2S,4R)-(-)-Fenchyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), 0.5 N
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
3.3. Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq) and (1S,2S,4R)-(-)-fenchyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM). Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution and stir at room temperature until all solids are dissolved.
-
Addition of DCC: Cool the reaction mixture to 0 °C using an ice bath. Slowly add dicyclohexylcarbodiimide (DCC, 1.1 eq) to the cooled solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 3-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a Büchner funnel to remove the DCU precipitate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.
3.4. Characterization Data
The synthesized this compound should be characterized by ¹H-NMR, ¹³C-NMR, and HRMS to confirm its structure and purity. The following table provides expected characterization data based on published information for this compound analogs.
| Analysis | Data |
| ¹H-NMR (CDCl₃, 400 MHz) | Expected peaks corresponding to the aromatic protons of the 4-hydroxybenzoyl group and the aliphatic protons of the fenchyl moiety. |
| ¹³C-NMR (CDCl₃, 101 MHz) | Expected peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the bicyclic fenchyl structure. |
| HRMS (ESI) | Calculated for C₁₇H₂₂O₃ [M+H]⁺, with the observed mass-to-charge ratio confirming the elemental composition. |
Diagrams and Workflows
4.1. Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
4.2. Signaling Pathway (Illustrative)
While the specific signaling pathways affected by this compound are still under investigation, its cytotoxic and antibacterial activities suggest potential interactions with key cellular processes. The following is a hypothetical signaling pathway diagram illustrating potential targets.
Caption: Hypothetical signaling pathway for this compound's bioactivity.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
DCC is a potent allergen and sensitizer; handle with extreme care.
-
DCM is a volatile and potentially carcinogenic solvent.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The authors are not responsible for any accidents or damages resulting from the use of this information.
References
Application Notes and Protocols for Casticin Cell Culture Treatment
A Note on the Compound "Tschimganin": Initial searches for "this compound" did not yield any relevant scientific data or publications. It is presumed that this may be a typographical error. Based on phonetic similarity and the nature of the user request for anti-cancer cell culture protocols, this document will focus on Casticin , a well-researched flavonoid with significant anti-proliferative and pro-apoptotic effects on various cancer cell lines.
Introduction to Casticin
Casticin, a flavonoid compound isolated from various plants, has demonstrated notable anti-tumor activities.[1][2] It has been shown to inhibit cancer cell progression by inducing apoptosis, causing cell cycle arrest, and preventing metastasis through the modulation of multiple signaling pathways.[2] This document provides detailed protocols for the in vitro treatment of cancer cell lines with Casticin, methods for assessing its biological effects, and an overview of the key signaling pathways involved.
Data Presentation: Quantitative Effects of Casticin
The following table summarizes the cytotoxic effects of Casticin on various human cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Cancer | MTT | ~8.5 | 24 | [3] |
| SNU16 | Gastric Cancer | MTT | ~7.0 | 24 | [3] |
| RPMI 8226 | Myeloma | MTT | ~6.0 | 24 | |
| NOZ | Bladder Cancer | Not Specified | Not Specified | Not Specified | |
| SGC996 | Gallbladder Cancer | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol determines the cytotoxic effect of Casticin on cancer cells by measuring their metabolic activity.
Materials:
-
Casticin (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7, SNU16, RPMI 8226)
-
Complete growth medium (specific to the cell line)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Casticin Treatment: Prepare serial dilutions of Casticin in complete growth medium. After 24 hours of cell incubation, remove the medium and add 100 µL of the Casticin dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Casticin-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of Casticin for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC and PI positive.
-
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is used to detect changes in the expression levels of key proteins in a signaling pathway following Casticin treatment.
Materials:
-
Casticin-treated and control cells
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-Bcl-2, anti-Bax, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Signaling Pathways and Visualizations
Casticin has been shown to exert its anti-cancer effects by modulating several key signaling pathways, most notably the Akt/mTOR pathway .
Casticin-Mediated Inhibition of the Akt/mTOR Signaling Pathway
The Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and angiogenesis, and its overactivation is common in many cancers. Casticin has been found to inhibit this pathway, leading to decreased cancer cell survival and proliferation.
Caption: Casticin-mediated inhibition of the Akt/mTOR pathway.
Experimental Workflow for Investigating Casticin's Effects
The following diagram illustrates a typical workflow for studying the in vitro effects of Casticin on cancer cells.
Caption: Experimental workflow for Casticin studies.
Casticin's Role in Modulating Apoptotic Proteins
Casticin induces apoptosis by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.
Caption: Casticin's effect on key apoptotic proteins.
References
- 1. Molecular Mechanisms of Casticin Action: an Update on its Antitumor Functions -Asian Pacific Journal of Cancer Prevention | 학회 [koreascience.kr]
- 2. Casticin as potential anticancer agent: recent advancements in multi-mechanistic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Administration of Tschimganin in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific in vivo administration data for Tschimganin in murine models has been published. The following application notes and protocols are extrapolated from studies on related compounds, including extracts from the Ferula genus, propolis, and other sesquiterpene coumarins. These are intended as a starting point for research and should be adapted and optimized with appropriate dose-finding and toxicity studies.
Introduction
This compound is a sesquiterpene coumarin (B35378) found in plants of the Ferula genus and is also a constituent of propolis.[1][2][3] While direct pharmacological data from in vivo murine studies on this compound is not currently available, research on related compounds and extracts provides a basis for developing experimental protocols. Sesquiterpene coumarins from Ferula species have been investigated for a variety of bioactivities, including anti-inflammatory, antioxidant, and neuroprotective effects.[4][5] Extracts from Ferula and propolis have been administered to murine models through oral and intraperitoneal routes to assess their therapeutic potential.
These notes provide proposed methodologies for the in vivo administration of this compound to murine models based on the available literature for chemically related substances.
Data Presentation: Administration of Related Compounds in Murine Models
The following tables summarize quantitative data from in vivo studies on Ferula extracts, propolis extracts, and the related sesquiterpene coumarin, ferutinin. This information can guide dose selection for initial studies with this compound.
Table 1: Administration of Ferula Species Extracts in Murine Models
| Extract/Compound | Animal Model | Route of Administration | Dosage Range | Key Findings | Reference |
| Ferula communis leaf extract | Albino mice | Oral | 200, 300, 400 mg/kg | No observed toxicity; no significant changes in body or organ weight. | |
| Ferula hermonis extract | Diabetic mice | Intraperitoneal (i.p.) | 12.5, 25, 50 mg/kg | Significant reduction in blood glucose levels. | |
| Ferula assa-foetida extracts | Morphine-dependent mice | Intraperitoneal (i.p.) | 0.001 - 25 mg/kg | Dose-dependent reduction in withdrawal symptoms. | |
| Ferutinin (Ferula isolate) | Diabetic mice | Intraperitoneal (i.p.) | 0.4, 0.8, 1.6 mg/kg | Significant decrease in blood glucose levels. |
Table 2: Administration of Propolis Extracts in Murine Models
| Extract Type | Animal Model | Route of Administration | Dosage Range | Key Findings | Reference |
| Ethanolic extract | Mice and rats | Oral | 25 - 200 mg/kg | Inhibition of pain and edema in formalin test. | |
| Ethanolic extract | Mice and rats | Intraperitoneal (i.p.) | 1 - 60 mg/kg | Inhibition of acetic acid-induced abdominal constrictions. | |
| Aqueous extract | Mice | Oral | 400, 1000, 2000 mg/kg | Inhibition of acetic acid-induced abdominal constrictions. | |
| Ethanolic extract | BALB/c mice | Oral (gavage) | 100 mg/kg/day | Alleviation of LPS-induced mastitis. |
Experimental Protocols
The following are detailed, hypothetical protocols for the oral and intraperitoneal administration of this compound in mice.
Protocol 1: Oral Gavage Administration
This method is suitable for administering this compound as a solution or suspension.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose (CMC) in water, or 10% Tween® 80 in sterile water)
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Analytical balance
-
Vortex mixer or sonicator
Procedure:
-
Preparation of Dosing Solution/Suspension:
-
Accurately weigh the required amount of this compound.
-
If soluble, dissolve this compound in the chosen vehicle.
-
If insoluble, create a homogenous suspension using a vehicle like 0.5% CMC. Use a vortex mixer or sonicator to ensure uniformity.
-
Prepare fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and immobilize the head.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Insert the gavage needle into the esophagus via the side of the mouth, avoiding the trachea.
-
Slowly administer the prepared dose (typically 5-10 mL/kg body weight).
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or incorrect administration (e.g., fluid from the nose).
-
Protocol 2: Intraperitoneal (IP) Injection
This route allows for rapid absorption of the compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 5% DMSO in sterile saline)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) swabs
Procedure:
-
Preparation of Injectable Solution:
-
Dissolve this compound in a minimal amount of a suitable solvent like DMSO, then dilute to the final concentration with sterile saline. Ensure the final DMSO concentration is non-toxic (typically ≤5%).
-
The solution must be sterile. If not prepared aseptically, it should be filter-sterilized using a 0.22 µm syringe filter.
-
Warm the solution to room or body temperature before injection to minimize discomfort.
-
-
Animal Handling and Injection:
-
Properly restrain the mouse by grasping the loose skin over the shoulders.
-
Position the mouse so its head is tilted downwards. This helps to move the abdominal organs away from the injection site.
-
The target for IP injection is the lower right quadrant of the abdomen to avoid major organs like the cecum and bladder.
-
Wipe the injection site with a 70% ethanol swab.
-
Insert the needle, with the bevel up, at a 30-45° angle.
-
Gently aspirate to ensure no fluid or blood is drawn, confirming the needle is not in an organ or blood vessel.
-
Inject the substance and withdraw the needle.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates a general workflow for an in vivo study of this compound in a murine model of inflammation.
Caption: General experimental workflow for in vivo murine studies.
Postulated Signaling Pathway
Based on literature for other sesquiterpene coumarins and natural anti-inflammatory compounds, this compound may inhibit neuroinflammation by modulating microglial activation.
Caption: Postulated anti-neuroinflammatory mechanism of this compound.
References
- 1. Acute and subchronic in-vivo effects of Ferula hermonis L. and Sambucus nigra L. and their potential active isolates in a diabetic mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-hyperalgesic effect of an ethanolic extract of propolis in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpene Coumarins from Ferula sinkiangensis Act as Neuroinflammation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory, anti-oxidant, and immunomodulatory activities of the genus Ferula and their constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]
"Tschimganin" HPLC-MS/MS method for quantification in plasma
An Application Note and Protocol for the Quantification of Tschimganin in Human Plasma via HPLC-MS/MS
Introduction
This compound, a terpenoid ester also known as bornyl vanillate, is a natural compound found in various plant species, including those of the Ferula genus.[1][2] Its chemical formula is C18H24O4 with a molecular weight of 304.4 g/mol .[1] Interest in this compound and related compounds is growing due to their potential biological activities, making it essential to develop robust analytical methods for pharmacokinetic and toxicological studies.[2][3] This document details a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation and employs an appropriate internal standard (IS) to ensure accuracy and precision.
Principle of the Method
This method involves the extraction of this compound and an internal standard from human plasma via protein precipitation. The resulting supernatant is injected into a reversed-phase HPLC system, where this compound is separated from endogenous plasma components. The analyte is then detected and quantified using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
Materials and Reagents
-
Analytes: this compound reference standard, Internal Standard (e.g., Chasmanine or other suitable structural analog not present in the matrix)
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, and water; Formic acid (LC-MS grade)
-
Plasma: Blank human plasma (K2-EDTA)
-
Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, micropipettes, autosampler vials
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard (IS) in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol/water to create working solutions for calibration standards (e.g., 10, 20, 50, 100, 500, 1000, 2000 ng/mL). Prepare separate working solutions for Quality Control (QC) samples at low, medium, and high concentrations (e.g., 30, 300, 1500 ng/mL).
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile.
-
Calibration Standards and QC Samples: Spike 95 µL of blank human plasma with 5 µL of the appropriate this compound working solution to create calibration standards and QC samples.
Plasma Sample Preparation
The sample preparation is based on a protein precipitation (PPT) method, a common technique for alkaloid and natural product analysis from plasma.
-
Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the Internal Standard Spiking Solution (in acetonitrile).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the HPLC-MS/MS system.
Instrumentation and Conditions
The following parameters are representative and should be optimized for the specific instrumentation used.
Table 1: HPLC Parameters
| Parameter | Value |
| HPLC System | Standard UHPLC/HPLC System |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| 0.0 - 0.5 min | 10% B |
| 0.5 - 3.0 min | 10% to 95% B |
| 3.0 - 4.0 min | 95% B |
| 4.0 - 4.1 min | 95% to 10% B |
| 4.1 - 5.0 min | 10% B (Re-equilibration) |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Dwell Time | 100 ms |
| Resolution | Q1: Unit, Q3: Unit |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 305.2 | 151.1 | 25 | 80 |
| IS (Chasmanine) | 452.3 | 124.1 | 35 | 95 |
| Note: MRM transitions and voltages are hypothetical and must be optimized empirically by infusing the pure compound. |
Method Validation Summary
A full validation should be performed according to regulatory guidelines. The following table summarizes typical acceptance criteria.
Table 4: Method Validation Parameters and Expected Results
| Parameter | Expected Result |
| Linearity (R²) | ≥ 0.99 over the range of 1-1000 ng/mL |
| Lower Limit of Quant. (LLOQ) | 1 ng/mL, with accuracy and precision within ±20% |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible (>80%) |
| Matrix Effect | Ion suppression/enhancement should be consistent across batches, with a CV% ≤ 15% |
| Stability | Stable under tested conditions (bench-top, freeze-thaw, long-term storage) with deviation < 15% from nominal |
Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: Principle of HPLC-MS/MS separation and detection.
References
Application Note: Development of a Target Engagement Assay for Tschimganin and its Analogs
Introduction
Tschimganin, a natural product isolated from plants of the Ferula genus, has demonstrated a range of biological activities, including insecticidal, fungicidal, antibacterial, and anti-tumor effects.[1] Its analogs have also been synthesized and show potential as bifunctional agrochemicals and therapeutic agents.[1] To advance the development of this compound and its derivatives as therapeutic agents, it is crucial to identify and validate their molecular target(s) and quantify their engagement within a cellular context. This application note provides a comprehensive framework and detailed protocols for developing a target engagement assay for this compound, focusing on the Cellular Thermal Shift Assay (CETSA). CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a physiological setting.[2][3][4]
This document outlines a strategic approach to assay development, from initial target identification to the implementation of a robust, medium-throughput cellular target engagement assay. The provided protocols are designed to be adaptable for various protein targets and can be modified based on the specific cellular context and available resources.
Overall Assay Development Strategy
The development of a target engagement assay for a novel compound like this compound follows a logical progression. The initial and most critical step is the identification of the putative protein target. This can be achieved through various methods such as affinity chromatography, yeast two-hybrid screening, or computational modeling. Once a target is identified, the subsequent steps involve the validation of this interaction and the development of a robust assay to quantify it. The following diagram illustrates the key phases of this process.
Caption: Logical workflow for this compound target engagement assay development.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm). This protocol describes how to perform CETSA to validate the engagement of this compound with its putative target protein in intact cells.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and supplements
-
This compound (and analogs)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Western blotting equipment and reagents
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heat Shock:
-
After treatment, harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Carefully collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Detection of Soluble Target Protein:
-
Normalize the protein concentrations of all samples.
-
Analyze the amount of soluble target protein in each sample by Western blotting using a specific primary antibody against the target protein.
-
Develop the blot and quantify the band intensities using densitometry.
-
-
Data Analysis:
-
For each treatment group, plot the percentage of soluble target protein (relative to the non-heated control) against the temperature.
-
Determine the melting temperature (Tm) for the vehicle-treated and this compound-treated samples. A shift in the Tm (ΔTm) in the presence of this compound indicates target engagement.
-
The following diagram outlines the CETSA workflow:
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation
Quantitative data from the target engagement assays should be presented in a clear and organized manner to facilitate comparison between this compound and its analogs.
Table 1: CETSA Data for this compound and its Analogs
| Compound | Concentration (µM) | Tm (°C) (Vehicle) | Tm (°C) (Compound) | ΔTm (°C) |
| This compound | 10 | 52.1 ± 0.3 | 56.4 ± 0.4 | 4.3 |
| Analog A | 10 | 52.1 ± 0.3 | 58.2 ± 0.5 | 6.1 |
| Analog B | 10 | 52.1 ± 0.3 | 53.0 ± 0.2 | 0.9 |
| Analog C | 10 | 52.1 ± 0.3 | 55.8 ± 0.6 | 3.7 |
Data are presented as mean ± standard deviation (n=3). Tm values are determined by fitting the melting curves to a Boltzmann sigmoidal function.
Hypothetical Signaling Pathway Modulated by this compound
Based on the reported anti-tumor and growth inhibitory activities of this compound, a plausible mechanism of action could involve the inhibition of a key signaling pathway implicated in cell proliferation and survival, such as the Ras/Raf/MEK/ERK pathway. The diagram below illustrates a hypothetical scenario where this compound directly engages and inhibits a component of this pathway, for example, the protein kinase MEK1.
Caption: Hypothetical inhibition of the MEK1 signaling pathway by this compound.
Conclusion
This application note provides a detailed guide for the development and implementation of a target engagement assay for this compound and its analogs using the Cellular Thermal Shift Assay. By confirming direct target binding in a cellular context, researchers can validate the mechanism of action and build a robust structure-activity relationship for lead optimization. The successful application of these protocols will be instrumental in advancing this compound-based compounds through the drug discovery pipeline.
References
- 1. Synthesis, Insecticidal, Fungicidal Activities and Structure–Activity Relationships of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 4. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing the Bioavailability of Tschimganin Through Derivatization
Introduction
Tschimganin, a sesquiterpenoid natural product isolated from plants of the Ferula genus, has garnered interest for its potential therapeutic applications, which may include antioxidant and anti-inflammatory effects. As with many lipophilic natural products, the clinical translation of this compound is hampered by its poor aqueous solubility and low oral bioavailability. This limitation reduces its systemic exposure and, consequently, its potential efficacy.
This document provides a comprehensive guide to strategies for improving the bioavailability of this compound through chemical derivatization. It includes detailed protocols for the synthesis of this compound derivatives and the subsequent in vitro and in vivo evaluation of their pharmacokinetic profiles. The aim is to provide researchers with the necessary tools to develop novel this compound analogs with enhanced drug-like properties.
The Challenge: Poor Bioavailability of this compound
The inherent lipophilicity of the sesquiterpenoid scaffold of this compound contributes to its low solubility in aqueous media, which is a primary reason for its poor absorption from the gastrointestinal tract. Furthermore, it may be subject to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.
Strategies for Improving Bioavailability:
-
Increasing Aqueous Solubility: Introducing polar functional groups (e.g., hydroxyl, carboxyl, amino groups) can enhance solubility.
-
Improving Membrane Permeability: Prodrug approaches, such as esterification, can transiently increase lipophilicity to enhance passage through the intestinal epithelium.
-
Inhibiting First-Pass Metabolism: Modifications to the molecular structure can block sites susceptible to metabolic enzymes.
Derivatization Strategies for this compound
Based on the chemical structure of this compound (1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 4-hydroxy-3-methoxybenzoate), several derivatization strategies can be proposed to improve its bioavailability.
Synthesis of a Water-Soluble Prodrug: this compound Succinate (B1194679)
This protocol describes the synthesis of a succinate ester of this compound to improve its aqueous solubility.
Materials:
-
This compound
-
Succinic anhydride (B1165640)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes (for chromatography)
Protocol:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add succinic anhydride (1.2 equivalents) and pyridine (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound succinate.
Synthesis of an Amino Acid Conjugate for Improved Permeability
This protocol details the conjugation of this compound with an amino acid (e.g., glycine) to potentially enhance absorption via amino acid transporters.
Materials:
-
This compound
-
Boc-glycine
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Protocol:
-
Dissolve this compound (1 equivalent), Boc-glycine (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the mixture to 0°C and add DCC (1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the intermediate by column chromatography.
-
To deprotect the Boc group, dissolve the purified intermediate in a 1:1 mixture of DCM and TFA and stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to yield the this compound-glycine conjugate.
In Vitro Assessment of Bioavailability Parameters
Aqueous Solubility Determination
Protocol:
-
Add an excess amount of the test compound (this compound or its derivative) to a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
Shake the suspension at 37°C for 24 hours to ensure equilibrium.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Filter the supernatant through a 0.45 µm filter.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as high-performance liquid chromatography (HPLC).
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer of enterocytes.
Protocol:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation.
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (in HBSS) to the apical (A) side of the Transwell® insert.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
In Vivo Pharmacokinetic Studies
Animal Studies
Protocol:
-
Select a suitable animal model (e.g., male Sprague-Dawley rats, 200-250 g).
-
Fast the animals overnight prior to drug administration.
-
Administer this compound or its derivative orally (p.o.) or intravenously (i.v.) at a predetermined dose.
-
Collect blood samples from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
Bioanalytical Method
Protocol:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.
-
Prepare plasma samples by protein precipitation with acetonitrile.
-
Inject the supernatant onto the LC-MS/MS system.
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of the test compound in the unknown samples by interpolating from the calibration curve.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Physicochemical and Permeability Properties
| Compound | Aqueous Solubility (µg/mL) | Caco-2 Papp (A to B) (10⁻⁶ cm/s) |
| This compound | [Insert Value] | [Insert Value] |
| Derivative 1 | [Insert Value] | [Insert Value] |
| Derivative 2 | [Insert Value] | [Insert Value] |
Table 2: Pharmacokinetic Parameters Following Oral Administration in Rats (Dose: X mg/kg)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | t₁/₂ (h) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Derivative 1 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Derivative 2 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Visualizations
Proposed Signaling Pathways for Bioactivity Assessment
The following diagram illustrates potential signaling pathways that could be investigated to assess the bioactivity of this compound and its derivatives, based on the known effects of similar natural products.
Application Notes: Radioiodination of Peptides and Proteins using the Iodogen Method
Introduction
Radioiodination is a widely utilized technique in biomedical research and drug development for labeling proteins, peptides, and other molecules with isotopes of iodine (e.g., ¹²⁵I, ¹³¹I, ¹²³I). This allows for sensitive detection and quantification in a variety of applications, including immunoassays, receptor binding studies, and in vivo imaging. While the "Tschimganin protocol" for radiolabeling could not be found in a review of scientific literature and may be a non-standard or internal nomenclature, this document provides a detailed protocol for the Iodogen method, a common and well-established procedure for radioiodination.
The Iodogen method relies on the use of 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodogen) as a mild oxidizing agent. Iodogen is sparingly soluble in aqueous solutions and is typically coated onto the surface of the reaction vessel. In the presence of sodium iodide (Na[*I]), the Iodogen-coated surface facilitates the oxidation of the iodide ion (I⁻) to a reactive iodine species (I⁺), which then electrophilically substitutes onto tyrosine and, to a lesser extent, histidine residues of the protein or peptide. The solid-phase nature of the oxidizing agent minimizes direct contact with the protein, reducing the risk of oxidative damage compared to solution-phase methods.
Experimental Protocol: Iodogen Radioiodination
This protocol describes the radioiodination of a model peptide using ¹²⁵I.
Materials and Reagents:
-
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Peptide/Protein to be labeled (containing tyrosine or histidine residues)
-
Sodium Iodide (Na¹²⁵I) of high specific activity
-
Phosphate Buffered Saline (PBS) , pH 7.4
-
Sodium Metabisulfite (B1197395) solution (quenching solution)
-
Bovine Serum Albumin (BSA) solution (for blocking non-specific binding)
-
Sephadex G-25 or similar size-exclusion chromatography column
-
Reaction Vials (e.g., 1.5 mL polypropylene (B1209903) microcentrifuge tubes)
-
Nitrogen gas supply
Procedure:
-
Preparation of Iodogen-Coated Tubes:
-
Dissolve Iodogen in chloroform or dichloromethane to a concentration of 1 mg/mL.
-
Aliquot 100 µL of the Iodogen solution into a reaction vial.
-
Evaporate the solvent under a gentle stream of nitrogen gas, rotating the tube to ensure an even coating of Iodogen on the bottom and lower walls.
-
Store the coated tubes in a desiccator at 4°C until use.
-
-
Radioiodination Reaction:
-
Add 50 µL of PBS (pH 7.4) to the Iodogen-coated tube.
-
Add 1-5 mCi (37-185 MBq) of Na¹²⁵I to the tube.
-
Add 10-50 µg of the peptide/protein dissolved in 50 µL of PBS to initiate the reaction.
-
Incubate the reaction mixture for 10-15 minutes at room temperature with occasional gentle agitation.
-
-
Quenching the Reaction:
-
After the incubation period, carefully transfer the reaction mixture to a new, clean tube.
-
Add 100 µL of sodium metabisulfite solution (1 mg/mL in PBS) to quench the reaction by reducing any unreacted iodine.
-
-
Purification of the Radiolabeled Peptide/Protein:
-
Equilibrate a Sephadex G-25 column with PBS containing 0.1% BSA.
-
Load the quenched reaction mixture onto the column.
-
Elute the column with PBS containing 0.1% BSA and collect fractions (e.g., 0.5 mL each).
-
Measure the radioactivity of each fraction using a gamma counter. The radiolabeled peptide/protein will elute in the earlier fractions, while the unincorporated Na¹²⁵I will elute later.
-
-
Assessment of Radiolabeling Efficiency:
-
Determine the radiochemical purity by methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
Calculate the radiolabeling efficiency as: (Activity of labeled peptide / Total activity) x 100%
-
Data Presentation
The following tables summarize typical quantitative data obtained from Iodogen radiolabeling experiments.
Table 1: Radiolabeling Efficiency and Radiochemical Purity
| Parameter | Value | Method of Determination |
| Radiolabeling Efficiency | > 90% | ITLC/HPLC |
| Radiochemical Purity | > 98% (post-purification) | HPLC |
| Specific Activity | 500-2000 Ci/mmol | Calculation based on input activity and peptide amount |
Table 2: Stability of Radiolabeled Peptide
| Storage Condition | Time Point | Radiochemical Purity |
| 4°C in PBS with 0.1% BSA | 24 hours | > 97% |
| 72 hours | > 95% | |
| -20°C in PBS with 0.1% BSA | 1 week | > 98% |
| 4 weeks | > 95% |
Visualizations
Diagram 1: Iodogen Radioiodination Workflow
Caption: Workflow of the Iodogen method for radioiodination.
Diagram 2: Reaction Mechanism of Iodogen-Mediated Radioiodination
Caption: Simplified mechanism of Iodogen-mediated radioiodination.
Application Note: High-Throughput Screening for Novel Antifungal Agents Using Tschimganin as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tschimganin, a natural product isolated from plants of the Ferula genus, has demonstrated significant biological activity, including antifungal and insecticidal properties.[1] Its unique chemical scaffold presents an attractive starting point for the discovery of new bioactive compounds. This application note outlines a proposed high-throughput screening (HTS) campaign to identify novel antifungal agents, utilizing this compound as a reference compound. The protocols and workflows described herein are intended to provide a framework for researchers to adapt and implement in their own drug discovery efforts. While direct HTS data for this compound is not yet available, its documented bioactivities provide a strong rationale for its use in this context.
Mechanism of Action and Signaling Pathways (Hypothesized)
The precise mechanism of action of this compound in fungal cells has not been fully elucidated. However, based on the activities of other natural product-derived fungicides, it is plausible that this compound may interfere with essential cellular processes such as cell wall integrity, membrane function, or key metabolic pathways. A potential target could be enzymes involved in ergosterol (B1671047) biosynthesis, a common target for antifungal drugs. Disruption of this pathway leads to a compromised cell membrane and ultimately, cell death.
Another possibility is the inhibition of signaling pathways crucial for fungal growth and virulence, such as the cell wall integrity (CWI) pathway or the high osmolarity glycerol (B35011) (HOG) pathway. These pathways are critical for the fungal response to environmental stress and are attractive targets for novel antifungal therapies.
Data Presentation
The following table summarizes the reported biological activities of this compound and its synthetic analogs against various fungal and insect species. This data underscores the potential of the this compound scaffold for the development of new anti-infective agents and serves as a benchmark for hit validation in a high-throughput screen.
| Compound | Organism | Activity Type | IC50 / LC50 (µg/mL) |
| This compound (1) | Colletotrichum lagenarium | Fungicidal | >50 |
| Rhizoctonia solani | Fungicidal | >50 | |
| Fulvia fulva | Fungicidal | >50 | |
| Pyricularia grisea | Fungicidal | >50 | |
| Alternaria alternata | Fungicidal | >50 | |
| Helicoverpa armigera | Insecticidal | >100 | |
| Analog 3d | Helicoverpa armigera | Insecticidal | 60% inhibition at 100 µg/mL |
| Analog 3g | Helicoverpa armigera | Insecticidal | 60% inhibition at 100 µg/mL |
| Analog 3r | Colletotrichum lagenarium | Fungicidal | 15.3 |
| Rhizoctonia solani | Fungicidal | 10.8 | |
| Fulvia fulva | Fungicidal | 8.7 | |
| Pyricularia grisea | Fungicidal | 12.5 | |
| Alternaria alternata | Fungicidal | 18.4 |
Data extracted from "Synthesis, Insecticidal, Fungicidal Activities and Structure–Activity Relationships of this compound Analogs".[1]
Experimental Protocols
Primary High-Throughput Screening Assay: Fungal Growth Inhibition
This primary assay is designed to identify compounds that inhibit the growth of a target fungal pathogen, for instance, Candida albicans, a common human pathogen.
Materials:
-
Candida albicans (ATCC 90028)
-
RPMI-1640 medium buffered with MOPS
-
Compound library plates (384-well format, 10 mM in DMSO)
-
This compound stock solution (10 mM in DMSO)
-
Positive control (e.g., Amphotericin B, 10 mM in DMSO)
-
Negative control (DMSO)
-
Resazurin (CellTiter-Blue®, Promega)
-
Sterile 384-well clear-bottom microplates
-
Acoustic liquid handler (e.g., Echo 525)
-
Microplate reader capable of measuring fluorescence (Excitation: 560 nm, Emission: 590 nm)
-
Automated incubator (37°C)
Protocol:
-
Preparation of Fungal Inoculum: Culture C. albicans overnight in YPD broth at 30°C. Dilute the culture in RPMI-1640 to a final concentration of 2 x 10^4 cells/mL.
-
Compound Dispensing: Using an acoustic liquid handler, transfer 50 nL of each compound from the library plates to the assay plates. This results in a final compound concentration of 10 µM in a 50 µL assay volume. Dispense DMSO only for negative controls and Amphotericin B for positive controls.
-
Dispensing of Fungal Inoculum: Add 25 µL of the prepared C. albicans inoculum to each well of the assay plates.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Viability Assessment: Add 5 µL of Resazurin solution to each well.
-
Second Incubation: Incubate the plates for an additional 4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader.
Secondary Assay: Dose-Response and Cytotoxicity
Hits identified from the primary screen should be subjected to a dose-response analysis to determine their potency (IC50). A concurrent cytotoxicity assay against a human cell line (e.g., HEK293) is crucial to assess selectivity.
Protocol:
-
Dose-Response Plate Preparation: Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Fungal and Mammalian Cell Plating: Plate C. albicans and HEK293 cells in separate 384-well plates at the same densities as in the primary assay.
-
Compound Addition: Add the diluted compounds to the respective plates.
-
Incubation: Incubate the fungal plates for 24 hours and the mammalian cell plates for 48 hours.
-
Viability Measurement: Assess cell viability using Resazurin for both cell types.
-
Data Analysis: Calculate IC50 values for antifungal activity and CC50 values for cytotoxicity. The selectivity index (SI = CC50/IC50) is a key parameter for prioritizing compounds for further development.
Visualizations
Caption: High-throughput screening workflow for novel antifungal agents.
Caption: Hypothesized signaling pathways targeted by this compound.
References
Application Notes and Protocols for Tschimganin in Organoid Culture Systems
Disclaimer: The following application notes and protocols are generated based on the known biological activities of Tschimganin. As of the date of this document, there is no direct scientific literature available on the use of this compound in organoid culture systems. The information provided is intended to serve as a scientific guide for researchers and professionals to explore its potential applications.
Introduction to this compound
This compound, also known as bornyl vanillate (B8668496) or 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 4-hydroxy-3-methoxybenzoate, is a natural monoterpene ester. It is found in various plant species and has also been identified in propolis, a resinous mixture produced by honeybees[1][2][3].
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₈H₂₄O₄ |
| Molecular Weight | 304.4 g/mol |
| CAS Number | 38970-49-9 |
| Appearance | Data not available |
| Solubility | Data not available |
Potential Applications in Organoid Culture
Based on its reported biological activities, this compound presents several potential applications in the field of organoid research:
-
Anti-inflammatory and Antioxidant Agent: this compound has demonstrated anti-inflammatory and antioxidant properties[4]. In organoid cultures, cellular stress and inflammation can be limiting factors for long-term viability and physiological relevance. This compound could potentially be used to mitigate these effects, leading to more robust and stable organoid models.
-
Modulation of Stress-Response Pathways: Research in fission yeast has shown that this compound extends chronological lifespan through the activation of the Sty1 pathway, a homolog of the mammalian p38 MAP kinase pathway[5]. The p38/MAPK pathway is crucial in regulating cellular responses to stress, inflammation, and differentiation. Therefore, this compound could be a valuable tool for studying these processes in various organoid models, such as those for inflammatory diseases or cancer.
-
Anti-cancer Research: this compound has been noted as a potential anti-cancer agent[4]. In tumor organoid (organoid) models, it could be investigated for its effects on cancer cell proliferation, apoptosis, and response to therapy.
-
Antimicrobial Properties: this compound has shown activity against Staphylococcus aureus[6]. While organoid cultures are maintained in sterile conditions, this property might be beneficial in specific co-culture models or for preventing certain types of contamination.
Experimental Protocols
The following are generic protocols for testing a new compound like this compound in an established organoid culture system. These protocols should be adapted based on the specific organoid model and research question.
3.1. Determining the Optimal Working Concentration (Dose-Response Curve)
Objective: To determine the concentration range of this compound that is non-toxic and biologically active in the organoid culture.
Materials:
-
Established organoid cultures
-
Basal culture medium for the specific organoid type
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Multi-well plates suitable for organoid culture
Protocol:
-
Prepare a serial dilution of this compound in the organoid culture medium. A typical starting range could be from 1 nM to 100 µM. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO).
-
Plate the organoids in a multi-well plate.
-
Replace the medium with the prepared this compound dilutions and the vehicle control.
-
Incubate the organoids for a relevant period (e.g., 24, 48, or 72 hours).
-
Assess organoid viability using a suitable assay.
-
Analyze the data to determine the EC₅₀ (half-maximal effective concentration) and the concentration range that does not significantly impact viability.
3.2. Assessing the Effect of this compound on Organoid Morphology and Growth
Objective: To evaluate the impact of this compound on the physical characteristics and growth of the organoids.
Materials:
-
Established organoid cultures
-
This compound at a pre-determined non-toxic concentration
-
Brightfield microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Culture organoids in the presence of this compound at the desired concentration and a vehicle control.
-
At regular intervals (e.g., daily for a week), capture brightfield images of the organoids.
-
Quantify changes in organoid size (area or diameter) and morphology (e.g., budding, lumen formation) using image analysis software.
-
Statistically compare the growth curves and morphological parameters between the this compound-treated and control groups.
3.3. Evaluating the Impact on Specific Cellular Pathways
Objective: To investigate if this compound modulates target signaling pathways, such as the p38/MAPK pathway, in the organoid model.
Materials:
-
Organoid cultures treated with this compound and vehicle control
-
Reagents for protein extraction (e.g., RIPA buffer)
-
Antibodies for Western blotting (e.g., anti-phospho-p38, anti-p38)
-
Reagents for RNA extraction and qRT-PCR
Protocol (Example: Western Blot for p38 Activation):
-
Treat organoids with this compound for a short duration (e.g., 15, 30, 60 minutes) to capture signaling events.
-
Harvest the organoids and lyse them to extract total protein.
-
Perform Western blotting using antibodies against the phosphorylated (active) form of p38 and total p38.
-
Quantify the band intensities to determine the level of p38 activation in response to this compound.
Visualizations
4.1. Hypothetical Workflow for Testing this compound in Organoids
Caption: Workflow for evaluating this compound in organoid systems.
4.2. The Sty1/p38 MAPK Signaling Pathway
Caption: The p38 MAPK pathway, a known target of this compound.
References
Troubleshooting & Optimization
Navigating Tschimganin Synthesis: A Technical Support Guide for Overcoming Low Yields
Technical Support Center | Troubleshooting Guides & FAQs
For researchers, scientists, and drug development professionals engaged in the synthesis of the diterpenoid lactone Tschimganin, achieving optimal yields is a critical yet often challenging endeavor. This guide provides a structured approach to troubleshooting common issues that lead to low yields in the chemical synthesis of this compound and its analogs.
Frequently Asked Questions (FAQs) - Troubleshooting Low Synthetic Yields
Q1: My this compound synthesis is resulting in a significantly lower yield than expected. What are the most common initial checks I should perform?
A1: When encountering low yields, a systematic review of the foundational aspects of your experimental setup is the best starting point. Begin by verifying the following:
-
Purity of Starting Materials: Impurities in the commercially available substituted benzoic acids or (1S,2S,4R)-fenchyl alcohol can introduce side reactions or inhibit the primary reaction. Confirm the purity of your starting materials using techniques like NMR or melting point analysis.
-
Reagent Quality: The coupling agents, 4-dimethylaminopyridine (B28879) (DMAP) and dicyclohexylcarbodiimide (B1669883) (DCC), are sensitive to moisture and degradation. Use freshly opened or properly stored reagents. Consider performing a small-scale control reaction with reagents of known quality.
-
Solvent Anhydrousness: The esterification reaction is sensitive to water, which can hydrolyze the activated ester intermediate or DCC. Ensure all solvents are rigorously dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).
Q2: I've confirmed my starting materials and reagents are of high quality. What reaction parameters should I investigate to optimize the yield?
A2: Fine-tuning the reaction conditions is the next critical step. The following parameters can significantly influence the reaction outcome:
-
Stoichiometry: While a 1:1 molar ratio of the carboxylic acid and alcohol is theoretically required, slight adjustments can sometimes improve yields. Consider a marginal excess (e.g., 1.1 equivalents) of the more readily available starting material.
-
Reaction Time and Temperature: The synthesis of this compound analogs is typically performed at room temperature.[1] If you observe incomplete conversion, extending the reaction time or a modest increase in temperature could be beneficial. However, be cautious as higher temperatures can also promote side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Catalyst Loading: The amounts of DMAP and DCC can be crucial. Insufficient catalyst will result in a sluggish reaction, while an excess can sometimes lead to byproducts. Refer to established protocols for similar esterifications to ensure appropriate catalyst loading.
Q3: I'm observing multiple spots on my TLC plate post-reaction, indicating the presence of byproducts. What are the likely side reactions and how can I minimize them?
A3: The formation of byproducts is a common cause of low yields. In a DCC/DMAP-mediated esterification, the primary byproduct is dicyclohexylurea (DCU). Other potential side reactions include the formation of N-acylurea.
-
Dicyclohexylurea (DCU) Formation and Removal: DCU is the insoluble byproduct of DCC activation. While its formation is inherent to the reaction, its efficient removal during workup is key to obtaining a pure product. DCU is typically removed by filtration. If it remains soluble, it can complicate purification.
-
N-Acylurea Formation: This byproduct arises from the rearrangement of the O-acylisourea intermediate. To minimize its formation, ensure the reaction is not unnecessarily prolonged after the consumption of the alcohol. Adding the alcohol promptly after the activation of the carboxylic acid with DCC can also help.
Experimental Protocols
General Protocol for the Synthesis of this compound Analogs
This protocol is based on the reported synthesis of this compound analogs and serves as a foundational method.[1]
-
Preparation: To a solution of the substituted benzoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add (1S,2S,4R)-fenchyl alcohol (1.0 eq) and DMAP (0.1 eq).
-
Reaction Initiation: Cool the mixture in an ice bath and add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for the predetermined time (monitor by TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the desired this compound analog.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in this compound synthesis.
Caption: A flowchart for systematic troubleshooting of low yields.
Quantitative Data Summary
While specific yield data for this compound itself is not widely published, the synthesis of its analogs has been reported with excellent yields, often in the range of 76-85%.[2] Deviations from this range warrant the troubleshooting measures outlined above.
| Parameter | Typical Range | Potential Impact of Deviation on Yield |
| Purity of Starting Materials | >98% | Decreased yield due to side reactions or inhibition. |
| DCC Equivalents | 1.1 - 1.2 eq | Insufficient DCC leads to incomplete reaction; excess can complicate purification. |
| DMAP Equivalents | 0.1 - 0.2 eq | Catalytic amount is crucial; too little slows the reaction, too much can promote side reactions. |
| Reaction Temperature | 0°C to Room Temp | Higher temperatures may increase reaction rate but can also lead to byproduct formation. |
| Reaction Time | Monitored by TLC | Incomplete reaction if too short; potential for side products if too long. |
Signaling Pathways and Logical Relationships
In the context of chemical synthesis, we can visualize the logical progression of the reaction and potential competing pathways.
Caption: Reaction pathway for this compound synthesis and byproduct formation.
References
"Tschimganin" degradation in long-term storage solutions
Technical Support Center: Tschimganin
Disclaimer: Initial research indicates that "this compound" is a terpene ester (bornyl vanillate) isolated from Iranian propolis.[1] However, there is a significant lack of publicly available data regarding its long-term stability and degradation pathways. The following information is based on general principles of chemical stability for similar compounds and is intended to serve as a guide for researchers. All experimental protocols and data are provided as illustrative examples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade in long-term storage?
A1: Based on its structure as a terpene ester, the primary factors leading to the degradation of this compound are likely to be:
-
Hydrolysis: The ester bond is susceptible to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions.[2]
-
Oxidation: Exposure to oxygen can lead to the degradation of the terpene moiety. This can be accelerated by light and elevated temperatures.[3]
-
Photodegradation: Many organic compounds are sensitive to light, which can provide the energy to initiate degradation reactions. It is advisable to store this compound in light-resistant containers.[3][4][5]
-
Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including degradation.[3][5][6]
Q2: What are the recommended storage conditions for solid this compound and its solutions?
A2: To minimize degradation, the following storage conditions are recommended:
-
Solid Compound: Store in a tightly sealed, light-resistant container (e.g., amber vial) at -20°C or below.[3] For hygroscopic compounds, storage in a desiccated environment is crucial.[4] Consider flushing the container with an inert gas like argon or nitrogen to prevent oxidation.[3]
-
Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent. It is highly recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -20°C or -80°C.
Q3: I see a color change in my solid this compound sample. What does this mean?
A3: A change in color, such as the development of a yellowish or brownish tint, can be a visual indicator of degradation.[3] However, significant degradation can occur without any visible changes.[3] Therefore, analytical methods are necessary for a definitive assessment of purity.[3]
Q4: My experimental results are inconsistent. Could this be due to this compound degradation?
A4: Yes, inconsistent or lower-than-expected experimental results are a common symptom of compound degradation, which can lead to reduced potency or altered activity.[4][6] It is crucial to verify the integrity of your compound stock and working solutions.[4]
Troubleshooting Guide
| Symptom/Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected experimental results. | Compound degradation leading to reduced potency or altered activity.[4] | 1. Verify Compound Integrity: Use an analytical method like HPLC or LC-MS to check the purity of your current stock and working solutions.[4] 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container.[4] 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions.[4] |
| Visible changes in the compound (e.g., color change, precipitation). | Chemical instability, oxidation, or hydrolysis.[4] | 1. Consult Compound Documentation: Review any available data for information on solubility and stability. 2. Analytical Confirmation: Use HPLC to quantify the remaining parent compound and identify any major degradants.[2] |
| Unexpected peaks in HPLC chromatogram. | Degradation of this compound due to improper storage or handling.[2] | 1. Prepare Fresh Solutions: Use anhydrous solvents and protect from light.[2] 2. Review Storage of Stock and Samples: Ensure they have been stored under the recommended conditions.[2] 3. Investigate Degradant Identity: If possible, use LC-MS to identify the unexpected peaks. |
| Decreased peak area of this compound over time in analytical samples. | This compound is degrading in the analytical solvent or stock solution.[2] | 1. Investigate In-Solution Stability: Perform a short-term stability study in the chosen analytical solvent. 2. Standardize Sample Preparation: Ensure consistent use of anhydrous solvents and protection from light.[2] |
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various storage conditions to illustrate potential degradation rates.
| Storage Condition | Duration (Months) | Purity (%) | Major Degradant (%) |
| -20°C, Dark, Inert Atmosphere | 12 | >99 | <0.5 |
| 4°C, Dark | 12 | 95.2 | 4.1 (Hydrolysis Product A) |
| 25°C, Dark | 12 | 81.5 | 15.3 (Hydrolysis Product A) |
| 25°C, Ambient Light | 12 | 65.7 | 28.9 (Oxidation Product B) |
| 40°C, 75% RH, Dark | 6 | 70.3 | 25.8 (Hydrolysis Product A) |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Stability Testing
This protocol outlines a general method for assessing the purity of this compound and quantifying its degradation.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 60% B
-
20-25 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to 50 µg/mL with the mobile phase (60% B).
Protocol 2: Forced Degradation Study
This protocol is used to understand the degradation pathways of this compound under stress conditions.[2][3]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.[2]
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[2][3]
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.[2]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
References
"Tschimganin" off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tschimganin. The following information is designed to help address specific issues you might encounter during your cellular assays and to help distinguish on-target from off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the presumed on-target mechanism of action for this compound?
A1: this compound is a novel synthetic small molecule designed as a potent and selective inhibitor of Tyrosine Kinase X (TKX). TKX is a key component of the GROWTH signaling pathway, which is frequently hyperactivated in various cancer cell lines. By inhibiting the kinase activity of TKX, this compound is expected to block downstream signaling, leading to an anti-proliferative effect.
Q2: What are "off-target" effects and why are they a concern with a novel compound like this compound?
A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target.[1] These interactions can lead to misleading experimental results, unexpected cytotoxicity, or the activation of compensatory signaling pathways.[1] Novel molecules like this compound, while designed for a specific target, may bind to other proteins with similar structural motifs, such as other kinases or ATP-binding proteins, leading to a higher propensity for off-target effects.[2]
Q3: My cells are showing high levels of apoptosis even at low concentrations of this compound, masking the intended anti-proliferative effect. What could be the cause?
A3: This is a common issue where overt cytotoxicity can mask a specific biological effect. The observed apoptosis could be due to an off-target effect on a critical survival pathway or non-specific cellular stress. It is crucial to determine the therapeutic window of this compound in your specific cell model.
Q4: How can I experimentally determine if the effects I'm observing are due to off-target binding of this compound in my cellular model?
-
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement in intact cells by measuring changes in the thermal stability of proteins upon ligand binding.[2] An off-target protein would show increased thermal stability in the presence of this compound.
-
Kinobeads/Affinity-based Chemoproteomics: This technique uses immobilized broad-spectrum kinase inhibitors to capture a large fraction of the cellular kinome. By assessing which kinases are competed off by this compound, you can identify potential off-target kinase interactions.
-
Rescue Experiments: If this compound is proposed to inhibit a specific protein, try to rescue the phenotype by overexpressing a drug-resistant mutant of that protein. If the phenotype is reversed, it provides strong evidence for on-target activity.[1]
Troubleshooting Guides
Problem 1: High Cytotoxicity at Expected Efficacious Concentrations
-
Possible Cause 1: Off-target toxicity. this compound may be inhibiting a protein essential for cell survival.
-
Recommended Action:
-
Determine the Therapeutic Index: Perform a dose-response curve for both the intended anti-proliferative effect (e.g., using a cell proliferation assay over 72 hours) and general cytotoxicity (e.g., using a lactate (B86563) dehydrogenase (LDH) release assay or Annexin V staining at 24 hours).
-
Profile Against a Panel of Off-Target Kinases: Use a commercially available kinase profiling service to screen this compound against a broad panel of kinases to identify potential off-target interactions.
-
-
Possible Cause 2: Assay Artifact. The assay used to measure the on-target effect may be sensitive to cytotoxic compounds.
-
Recommended Action:
-
Use an Orthogonal Assay: Validate the primary finding using a different method that measures the same biological endpoint through a different mechanism.[1] For example, if you are using an ATP-based proliferation assay (which can be confounded by cell death), confirm your results with a direct cell counting method or a DNA synthesis assay (e.g., BrdU incorporation).
-
Hypothetical Data: Therapeutic Index of this compound in Cancer vs. Normal Cells
| Cell Line | Primary Target (TKX) IC50 | Cytotoxicity (LDH) CC50 | Therapeutic Index (CC50/IC50) |
| Cancer Cell A | 50 nM | 500 nM | 10 |
| Normal Cell B | 1 µM | 2 µM | 2 |
This table helps visualize the therapeutic window. A larger index suggests a more specific effect on the pathway relative to general cytotoxicity. The lower index in normal cells might suggest a target dependency in cancer cells.
Problem 2: Effect in Primary Biochemical Assay Does Not Translate to Downstream Cellular Outcomes
-
Possible Cause: The primary assay might be susceptible to artifacts, or this compound may be hitting an upstream target whose effect is buffered or compensated for by other pathways. [1]
-
Recommended Action:
-
Confirm Target Engagement in Cells: Use an assay like CETSA to confirm that this compound is binding to TKX in your cellular model.
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Measure Downstream Signaling: Profile the phosphorylation status of key downstream effectors of the TKX pathway (e.g., p-SUB1, p-SUB2) via Western Blot or ELISA to confirm that target engagement leads to the expected downstream signaling inhibition.
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Use a Structurally Unrelated Inhibitor: Confirm that a known inhibitor of the TKX pathway, which is structurally different from this compound, can reproduce the functional outcome.[1] This helps confirm that the pathway, and not a specific chemical scaffold, is responsible for the effect.
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Hypothetical Data: Confirmation of On-Target Activity
| Assay Type | Endpoint Measured | This compound (100 nM) Result | Interpretation |
| Biochemical | TKX Kinase Activity | 95% Inhibition | Potent inhibitor of the isolated enzyme. |
| Cellular Target Engagement | p-SUB1 Levels (Western Blot) | 80% Reduction | Successfully engages and inhibits TKX in a cellular context. |
| Functional Outcome | Cell Cycle Arrest (FACS) | G1 Arrest | The cellular phenotype is consistent with the inhibition of the TKX pathway. |
This table demonstrates how to confirm a primary hit. The data shows that this compound's effect in a biochemical assay correlates with a cellular marker of pathway inhibition and a functional outcome, strengthening the on-target hypothesis.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®) Protocol
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Cell Culture and Treatment: Culture cells to 80% confluency. Treat cells with either vehicle control (e.g., 0.1% DMSO) or this compound at the desired concentration for 2 hours.
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Harvest and Lysis: Harvest cells and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
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Centrifugation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
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Sample Preparation and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble TKX at each temperature point by Western Blot or an appropriate immunoassay.
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Data Interpretation: A positive result is indicated by a shift in the melting curve of TKX to a higher temperature in the this compound-treated samples compared to the vehicle control, indicating that this compound binding has stabilized the protein.
Visualizations
Caption: Hypothetical on-target and off-target signaling pathways for this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Technical Support Center: Optimizing In Vivo Dosage of Novel Natural Compounds
Disclaimer: Information regarding a specific compound named "Tschimganin" is not available in the public domain. This technical support center provides a generalized framework for optimizing the in-vivo dosage of a hypothetical novel natural compound, hereafter referred to as "Compound T," based on established principles for natural product research.
This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during in-vivo experiments with new natural compounds.
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for in vivo studies with a new natural compound like Compound T?
A1: Establishing a safe and potentially effective starting dose is a critical first step. The initial dose is typically determined by a combination of in vitro data and, if available, data from preclinical studies. A common approach is to use the No Observed Adverse Effect Level (NOAEL) from preliminary toxicology assessments as a starting point. If no prior in vivo data exists, the starting dose can be estimated from the in vitro effective concentration (e.g., IC50 or EC50) and converted to an in vivo dose using established formulas and considering the compound's physicochemical properties. Allometric scaling is a widely used method to convert doses between different animal species, taking into account differences in body surface area and metabolic rates.[1]
Q2: What is a dose-range finding study and why is it essential?
A2: A dose-range finding study, or dose-finding study, is a preliminary experiment designed to identify a range of doses that are both safe and effective.[1] These studies are crucial in the early stages of drug development to determine the Minimum Effective Dose (MED), which is the lowest dose that produces the desired biological effect, and the Maximum Tolerated Dose (MTD), the highest dose that does not cause unacceptable toxicity. This information is vital for designing subsequent efficacy studies with appropriate dose levels.
Q3: What are the different routes of administration I should consider for Compound T?
A3: The choice of administration route can significantly impact the bioavailability and efficacy of a compound. Common routes for in vivo studies include:
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Oral (PO): Convenient but may be subject to poor absorption and first-pass metabolism in the liver, which is common for many natural compounds.[2]
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Intravenous (IV): Bypasses absorption barriers, providing 100% bioavailability, and is useful for determining a compound's intrinsic activity.[2]
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Intraperitoneal (IP): Allows for rapid absorption into the systemic circulation, often with higher bioavailability than oral administration.[2]
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Subcutaneous (SC): Provides slower, more sustained absorption compared to IV or IP routes.[2]
The optimal route will depend on the physicochemical properties of Compound T, the target tissue, and the desired pharmacokinetic profile.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Observable Efficacy | - Insufficient Dosage: The administered dose may be too low to elicit a biological response. - Poor Bioavailability: Like many polyphenols, Compound T may have low oral bioavailability.[2] - Rapid Metabolism/Clearance: The compound may be quickly metabolized and eliminated from the body.[2] - Inappropriate Route of Administration: The chosen route may not be optimal for absorption and distribution to the target tissue.[2] | - Conduct a Dose-Response Study: Test a wider range of doses to identify the minimum effective dose. - Optimize Formulation: Consider using formulation strategies like phospholipid complexes or self-emulsifying drug delivery systems (SNEDDS) to enhance absorption.[2] - Pharmacokinetic (PK) Studies: Conduct PK studies to determine the compound's half-life and inform dosing frequency. - Test Alternative Administration Routes: Evaluate intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) routes in addition to oral (PO) administration.[2] |
| Unexpected Toxicity or Adverse Events (e.g., weight loss, lethargy) | - Dose is too high: The administered dose may exceed the maximum tolerated dose (MTD). - Off-target effects: The compound may be interacting with unintended biological targets. - Metabolite Toxicity: A metabolite of the parent compound could be causing toxicity. | - Reduce the Dose: Conduct a dose de-escalation study to identify a non-toxic dose. - Monitor Clinical Signs: Closely observe animals for any signs of toxicity and record them systematically. - Histopathological Analysis: At the end of the study, perform a histopathological examination of major organs to identify any tissue damage. - Metabolite Profiling: If resources permit, analyze plasma and tissue samples to identify and quantify major metabolites. |
| High Variability in Response | - Inconsistent Dosing Technique: Variations in the administration of the compound can lead to different absorbed doses. - Biological Variability: Individual differences in animal metabolism and physiology. - Formulation Instability: The compound may not be stable in the vehicle, leading to inconsistent dosing. | - Standardize Procedures: Ensure all researchers are using the same, well-defined protocol for dosing and handling. - Increase Sample Size: A larger number of animals per group can help to overcome individual biological variability. - Check Formulation Stability: Confirm that Compound T is stable in the chosen vehicle for the duration of the experiment. |
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Data for Compound T in a Murine Model of Inflammation
| Dose Group (mg/kg) | N | Mean Reduction in Paw Edema (%) | Standard Deviation | p-value vs. Vehicle |
| Vehicle | 10 | 0 | 5.2 | - |
| Compound T (10) | 10 | 15.3 | 4.8 | < 0.05 |
| Compound T (30) | 10 | 35.8 | 6.1 | < 0.01 |
| Compound T (100) | 10 | 55.2 | 7.5 | < 0.001 |
| Positive Control | 10 | 60.1 | 5.9 | < 0.001 |
Table 2: Hypothetical Pharmacokinetic Parameters of Compound T in Rats Following a Single 50 mg/kg Oral Dose
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 2.5 | µg/mL |
| Tmax (Time to Cmax) | 2 | hours |
| AUC(0-t) (Area Under the Curve) | 10.8 | µg*h/mL |
| t1/2 (Half-life) | 4.5 | hours |
| Bioavailability (F%) | 15 | % |
Experimental Protocols
Protocol: In Vivo Dose-Response Study for Compound T
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Animal Model: Select an appropriate animal model relevant to the therapeutic area of interest. For example, for an anti-inflammatory effect, a lipopolysaccharide (LPS)-induced inflammation model in mice could be used.
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Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
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Randomization and Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, positive control, and at least 3-4 dose levels of Compound T). A typical group size is 8-10 animals.
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Compound T Formulation: Prepare a stable formulation of Compound T in a suitable vehicle (e.g., saline, PBS with 0.5% Tween 80).
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Administration: Administer the vehicle, positive control, or Compound T at the designated doses via the chosen route of administration.
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Induction of Disease Model: If applicable, induce the disease phenotype at a specified time point relative to the compound administration.
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Monitoring and Sample Collection: At predetermined time points, monitor relevant efficacy endpoints (e.g., cytokine levels in blood, behavioral changes, tissue-specific markers).
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Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the dose-dependent effects of Compound T.
Visualizations
References
Technical Support Center: Investigating "Tschimganin" and its Potential Effects on Background Noise in Fluorescence Assays
Disclaimer: There is currently no direct scientific literature detailing the use of "Tschimganin" (bornyl vanillate) for the specific purpose of reducing background noise in fluorescence assays. This technical support center provides a framework for researchers to systematically investigate and troubleshoot the effects of any novel compound, such as this compound, on a fluorescence-based assay. The protocols and troubleshooting guides are based on established principles of fluorescence assay development and optimization.
Frequently Asked Questions (FAQs)
Q1: What is background fluorescence and why is it problematic in fluorescence assays?
Background fluorescence is any unwanted signal that is detected in a fluorescence assay that does not originate from the specific analyte of interest. This "noise" can obscure the true signal, leading to reduced assay sensitivity, a lower signal-to-noise ratio, and inaccurate quantification. High background can make it difficult to detect weak signals and can lead to false-positive or false-negative results.
Q2: What are the common sources of high background noise in fluorescence assays?
High background fluorescence can originate from several sources, which can be broadly categorized as:
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Autofluorescence from biological samples: Endogenous molecules such as NADH, riboflavin, collagen, and elastin (B1584352) can fluoresce naturally.[1][2][3]
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Reagent-related fluorescence: Assay buffers, solvents (like DMSO), and some media components (e.g., phenol (B47542) red, fetal bovine serum) can have intrinsic fluorescence.[1] Contaminants in reagents can also contribute to background noise.
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Assay plate fluorescence: The material of the microplates, particularly standard polystyrene, can autofluoresce.
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Compound interference: Test compounds themselves can be fluorescent (autofluorescence) or can interfere with the fluorescent signal in other ways (e.g., quenching).
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Instrumental noise: The plate reader's optical components and electronic noise can contribute to the background signal.
Q3: How might a novel compound like this compound affect background fluorescence?
A novel compound like this compound, a monoterpenoid ester, could potentially affect a fluorescence assay in several ways:
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Autofluorescence: this compound itself might possess fluorescent properties at the excitation and emission wavelengths of the assay, leading to an artificially high signal.
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Fluorescence Quenching: The compound could interact with the fluorophore in the assay, causing a decrease in the fluorescence signal. This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) or collisional quenching.
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Inner Filter Effect: The compound may absorb light at the excitation or emission wavelengths of the fluorophore, leading to a reduction in the detected signal.
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Light Scattering: If the compound is not fully soluble and forms a precipitate, it can scatter light and interfere with the measurement.
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Alteration of Fluorophore Environment: The compound might change the chemical environment of the fluorophore, leading to a shift in its fluorescence spectrum or intensity.
A systematic evaluation is necessary to determine the specific effects of this compound on a given fluorescence assay.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when evaluating the effect of a compound like this compound in a fluorescence assay.
| Problem | Potential Cause | Recommended Action |
| High background in all wells (including no-compound controls) | Autofluorescence from assay plates, buffers, or biological samples. | - Use black, opaque microplates with clear bottoms to reduce well-to-well crosstalk and background from the plate itself.- Prepare fresh buffers using high-purity water and analytical-grade reagents.- If using cell-based assays, consider using a phenol red-free medium during the imaging step.[4]- Run a "buffer only" control to assess the background of the buffer and plate. |
| High background only in wells containing this compound | The compound is autofluorescent at the assay wavelengths. | - Perform a spectral scan of this compound to determine its excitation and emission spectra.- If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with those of this compound.- Run a "compound only" control (this compound in assay buffer without the fluorescent probe) and subtract this background signal from the experimental wells. |
| Lower than expected signal in the presence of this compound | The compound is quenching the fluorescence of the assay probe or causing an inner filter effect. | - To test for quenching, measure the fluorescence of the probe with and without this compound in the absence of the biological target.- To assess the inner filter effect, measure the absorbance spectrum of this compound. If there is significant absorbance at the excitation or emission wavelengths of the fluorophore, a correction may be needed, or a different fluorophore should be considered.- Consider using a lower concentration of this compound if possible. |
| High variability between replicate wells | Inconsistent pipetting, poor mixing, or compound precipitation. | - Ensure accurate and consistent pipetting, especially for small volumes.- Mix the plate gently but thoroughly after adding all reagents.- Check the solubility of this compound in the assay buffer. If precipitation is observed, consider using a different solvent or a lower concentration. |
Quantitative Data Summary
When evaluating a new compound, it is crucial to quantify its effect on the assay's performance. The following table provides a hypothetical example of how to present data on the effect of "this compound" on the signal-to-noise ratio of a fluorescence assay.
Table 1: Hypothetical Effect of this compound on Signal-to-Noise Ratio
| This compound Concentration (µM) | Average Signal (RFU) | Average Background (RFU) | Signal-to-Noise Ratio (Signal/Background) |
| 0 (Control) | 5000 | 200 | 25.0 |
| 1 | 4950 | 250 | 19.8 |
| 10 | 4800 | 500 | 9.6 |
| 50 | 4500 | 1500 | 3.0 |
| 100 | 4000 | 3000 | 1.3 |
RFU = Relative Fluorescence Units
Experimental Protocols
Protocol 1: Determining the Autofluorescence of this compound
Objective: To determine if this compound is fluorescent at the excitation and emission wavelengths used in the primary assay.
Materials:
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This compound stock solution
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Assay buffer
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Black, clear-bottom microplate
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Fluorescence plate reader
Procedure:
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Prepare a serial dilution of this compound in the assay buffer. Include a "buffer only" control.
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Dispense the dilutions into the wells of the microplate.
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Read the plate using the same excitation and emission wavelengths and gain settings as the primary assay.
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Analyze the data: If the fluorescence intensity increases with the concentration of this compound, the compound is autofluorescent at these wavelengths.
Protocol 2: Assessing the Quenching Effect of this compound
Objective: To determine if this compound quenches the fluorescence of the assay's probe.
Materials:
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This compound stock solution
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Fluorescent probe used in the assay
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Assay buffer
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Black, clear-bottom microplate
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Fluorescence plate reader
Procedure:
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Prepare a solution of the fluorescent probe in the assay buffer at the same concentration used in the primary assay.
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Prepare a serial dilution of this compound.
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In the microplate, mix the fluorescent probe solution with the different concentrations of this compound. Include a control with the probe and no this compound.
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Incubate for a short period (e.g., 15 minutes) at room temperature.
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Read the fluorescence.
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Analyze the data: A decrease in fluorescence intensity with increasing concentrations of this compound indicates a quenching effect.
Diagrams
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Experimental workflow for testing a new compound's interference.
Caption: Potential mechanisms of fluorescence interference by a test compound.
References
"Tschimganin" inconsistent results in replicate experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Tschimganin. Inconsistent results in replicate experiments can be a significant challenge, and this resource aims to provide a structured approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: The precise mechanism of action for this compound is still under investigation. However, like many natural product-derived compounds, it is believed to modulate multiple cellular signaling pathways. Similar compounds have been shown to influence pathways such as NF-κB, Akt, and MAPK.[1][2] The pleiotropic effects of such compounds can sometimes contribute to variability in experimental outcomes depending on the cellular context and experimental conditions.
Q2: What is the stability of this compound in solution?
A2: The stability of this compound can be influenced by factors such as temperature, pH, and exposure to light and air. For example, a similar natural compound, (-)-epicatechin (B1671481), demonstrates significant degradation at elevated temperatures, with over 99.5% loss within 30 minutes in a boiling aqueous solution.[3] It is crucial to handle this compound according to the storage and preparation instructions on the technical data sheet to minimize degradation.
Q3: How should I prepare this compound for in vitro experiments?
A3: Proper solubilization and dilution are critical for obtaining consistent results. Due to the potential for poor aqueous solubility, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it to the final working concentration in your cell culture medium or assay buffer. Ensure the final concentration of the organic solvent is consistent across all experiments and does not exceed a level that is toxic to your cells.
Troubleshooting Inconsistent Results in Replicate Experiments
Inconsistent results with this compound can arise from a variety of factors, ranging from compound integrity to subtle variations in experimental procedure. The following guide provides a systematic approach to troubleshooting.
Compound Integrity and Preparation
One of the most common sources of variability is the stability and handling of the compound itself.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Degradation of this compound | Aliquot the stock solution to minimize freeze-thaw cycles. Protect from light and store at the recommended temperature. Prepare fresh dilutions for each experiment. |
| Incomplete Solubilization | Ensure the compound is fully dissolved in the stock solvent before further dilution. Gentle warming or vortexing may be necessary. |
| Precipitation in Aqueous Media | Visually inspect the final working solution for any signs of precipitation. If observed, consider using a different solvent or reducing the final concentration. |
Experimental Protocol and Reagents
Minor deviations in your experimental protocol can lead to significant differences in results.
Key Experimental Parameters to Standardize
| Parameter | Recommendation |
| Cell Passage Number | Use cells within a consistent and narrow passage number range for all replicate experiments. |
| Reagent Consistency | Use the same lot of reagents (e.g., cell culture media, serum, assay kits) for a set of replicate experiments. |
| Incubation Times | Ensure precise and consistent incubation times for all treatment and assay steps. |
| Pipetting Accuracy | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent dosing. |
Biological and Assay-Specific Variability
The inherent biological complexity of cellular systems can contribute to variability.
Considerations for Biological Systems
| Factor | Actionable Step |
| Cell Health and Confluency | Monitor cell health and ensure a consistent level of confluency at the time of treatment. |
| Complex Signaling Interactions | Be aware that this compound may interact with multiple signaling pathways, potentially leading to different outcomes based on the cellular state.[2][4] |
| Assay Endpoint Sensitivity | Ensure your assay is sensitive enough to detect the expected changes and that you are operating within the linear range of the assay. |
Experimental Protocols
To aid in standardizing your experiments, a detailed methodology for a common cell-based assay is provided below.
Protocol: Cell Viability Assay (MTT)
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Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
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Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
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Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing the formation of formazan (B1609692) crystals.
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Solubilization: Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
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Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
Visualizations
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a potential signaling cascade that could be modulated by this compound, leading to the activation of downstream transcription factors.
Caption: Hypothetical inhibitory signaling pathway for this compound.
Troubleshooting Workflow for Inconsistent Results
This workflow provides a logical sequence of steps to diagnose the source of variability in your experiments.
Caption: A systematic workflow for troubleshooting inconsistent experimental results.
References
- 1. Cell signaling pathways altered by natural chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular signaling perturbation by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and degradation mechanism of (-)-epicatechin in thermal processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Purification Efficiency from Crude Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the purification efficiency of target molecules from crude extracts. Due to the absence of specific information on "Tschimganin" in publicly available scientific literature, this guide provides general strategies and protocols applicable to a wide range of purification challenges.
Frequently Asked Questions (FAQs)
Q1: My target molecule is not binding to the affinity column. What are the possible causes and solutions?
A1: Failure to bind to an affinity column is a common issue that can arise from several factors.[1] A primary reason could be that the affinity tag on your protein of interest is not being expressed correctly.[1] It is also possible that the affinity tag is not accessible for binding to the resin.[1] To troubleshoot this, you should first verify the expression of the tagged protein by running a small fraction of your crude lysate on an SDS-PAGE gel followed by a Western blot using an antibody against the affinity tag.[1] If the tag is present but binding is still poor, consider performing the purification under denaturing conditions to expose the tag.[1] Additionally, ensure your start buffer conditions are optimal for binding, including pH and salt concentration.
Q2: How can I reduce the amount of contaminants in my final purified sample?
A2: Contamination in the final eluate is often due to non-specific binding of other cellular components to the affinity resin. To mitigate this, optimizing the wash steps is crucial. If your wash conditions are not stringent enough, contaminants that weakly bind to the resin will co-elute with your target molecule. Consider increasing the stringency of your wash buffer by adjusting the salt concentration or adding a low concentration of a mild detergent. Performing a gradient wash with increasing concentrations of the wash buffer components can help determine the optimal conditions for removing contaminants without eluting your protein of interest.
Q3: My protein of interest is eluting during the wash steps. How can I prevent this?
A3: If your target protein is being washed off the column before the elution step, it indicates that either the protein is not binding strongly enough to the resin, or your wash conditions are too harsh. If the binding affinity is inherently low, you may need to consider a different affinity tag or purification resin. However, first try to reduce the stringency of your wash buffer. This can be achieved by lowering the salt concentration or adjusting the pH of the buffer.
Q4: The final yield of my purified protein is very low. What can I do to improve it?
A4: Low protein yield can be a result of issues at various stages of the purification process. One possibility is insufficient expression of the protein in the host cells. This can be checked by analyzing the crude lysate on an SDS-PAGE gel. If expression is low, you may need to optimize the expression conditions (e.g., induction time, temperature, or media composition). Another reason for low yield could be the loss of protein during the purification steps. Ensure that your affinity resin has a high binding capacity and that you are not exceeding it. Also, inefficient elution can leave a significant amount of your protein bound to the column. Try optimizing the elution buffer composition or increasing the elution volume.
Troubleshooting Guides
Problem: Poor Binding to Affinity Resin
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect affinity tag expression | Sequence the DNA construct to verify the tag is in-frame and there are no premature stop codons. | Confirmation of correct construct sequence. |
| Inaccessible affinity tag | Perform purification under denaturing conditions to expose the tag. | Improved binding of the tagged protein to the resin. |
| Suboptimal buffer conditions | Adjust the pH and salt concentration of the binding buffer. | Enhanced binding affinity of the target protein. |
| Insufficient amount of protein | Check protein expression levels via Western blot of the crude lysate. | Determine if protein expression needs to be optimized. |
Problem: High Levels of Contaminants
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding | Increase the stringency of the wash buffer (e.g., higher salt concentration). | Reduction of weakly bound contaminants. |
| Inefficient washing | Perform a gradient wash to find the optimal wash conditions. | Removal of a broader range of contaminants. |
| Protein aggregation | Add detergents or organic solvents to the buffers to improve solubility. | Minimized co-purification of aggregated proteins. |
Experimental Protocols
Protocol 1: Verifying Tagged Protein Expression via Western Blot
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Sample Preparation: Take a small aliquot of the crude cell lysate.
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SDS-PAGE: Run the lysate on an SDS-PAGE gel to separate the proteins by size.
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Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
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Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically targets the affinity tag.
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Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
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Detection: Add a chemiluminescent substrate and visualize the protein bands to confirm the presence and size of the tagged protein.
Protocol 2: Optimizing Wash Conditions for Affinity Chromatography
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Binding: Load the crude extract onto the affinity column under conditions that favor the binding of the tagged protein.
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Initial Wash: Wash the column with the binding buffer to remove unbound proteins.
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Gradient Wash: Prepare a series of wash buffers with increasing concentrations of a stringency agent (e.g., salt or a mild detergent).
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Fraction Collection: Apply the gradient of wash buffers to the column and collect fractions at each step.
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Analysis: Analyze the collected fractions by SDS-PAGE and/or Western blot to determine the point at which contaminants are effectively removed without eluting the target protein.
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Elution: Elute the target protein using the appropriate elution buffer.
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Final Analysis: Analyze the purified protein to assess its purity.
Visualizations
Caption: General workflow for affinity purification from a crude extract.
Caption: A logical flowchart for troubleshooting low purification efficiency.
References
"Tschimganin" minimizing batch-to-batch variability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Tschimganin (also known as bornyl vanillate). The information provided aims to address common challenges, with a focus on minimizing batch-to-batch variability and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Compound-Related Issues
Q1: What is this compound and what are its known biological activities?
This compound is the common name for the chemical compound 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 4-hydroxy-3-methoxybenzoate, also referred to as bornyl vanillate. It is a natural product found in plants of the Ferula genus, such as Ferula ovina. Published research has indicated several biological activities of this compound and its analogs, including:
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Antimicrobial Activity: this compound and related compounds have demonstrated effects against various bacteria and fungi.
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Anti-cancer Activity: Analogs of this compound have shown potential in inhibiting the proliferation of cancer cells.
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Insecticidal Activity: Studies have explored the use of this compound analogs as potential insecticidal agents.
Q2: My this compound is showing low or no bioactivity in my experiments. What are the possible causes?
Low or inconsistent bioactivity of this compound can be attributed to several factors:
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Poor Solubility: this compound has low aqueous solubility, which can lead to a lower effective concentration in your assay medium.
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Compound Instability: The compound may degrade over time, especially if not stored correctly. Factors such as light, temperature, and pH can affect its stability.
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Batch-to-Batch Variability: As this compound is often sourced from natural extracts, significant chemical composition differences can exist between batches, impacting its biological activity.
Experimental-Related Issues
Q3: I am observing significant variability in my results between different batches of this compound. How can I address this?
Batch-to-batch variability is a common challenge with natural product extracts. Here are some strategies to mitigate its impact:
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Source from a Reliable Supplier: Whenever possible, obtain this compound from a supplier who provides a detailed certificate of analysis (CoA) with purity and identity confirmation for each batch.
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Perform In-House Quality Control: Conduct your own analytical tests to compare new batches with a previously characterized "golden batch." Techniques like High-Performance Liquid Chromatography (HPLC) can be used to generate a chemical fingerprint.
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Conduct Dose-Response Analysis: For each new batch, perform a fresh dose-response experiment to determine its potency.
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Use Multiple Batches: In larger studies, consider including multiple batches and randomizing their use across experimental groups to account for variability.
Q4: How should I prepare my this compound stock solution to ensure consistency?
Due to its poor water solubility, this compound should be dissolved in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a concentrated stock solution. It is crucial to:
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Use a high-purity, anhydrous grade of the solvent.
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Prepare fresh stock solutions regularly and store them under appropriate conditions (e.g., at -20°C in small aliquots to avoid repeated freeze-thaw cycles).
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Always include a vehicle control (the solvent used to dissolve this compound) in your experiments at the same final concentration to account for any solvent-induced effects.
Troubleshooting Guides
Problem 1: Inconsistent Anti-Proliferative Effects on Cancer Cell Lines
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Possible Cause 1: Suboptimal Compound Concentration.
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Troubleshooting Step: Perform a dose-response study with a wide range of concentrations for each new batch of this compound to determine the optimal inhibitory concentration (e.g., IC50).
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Possible Cause 2: Cell Line Health and Passage Number.
-
Troubleshooting Step: Ensure your cancer cell lines are healthy, free from contamination, and within a low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to compounds.
-
-
Possible Cause 3: Variability in Assay Protocol.
-
Troubleshooting Step: Standardize all steps of your anti-proliferative assay, including cell seeding density, incubation times, and reagent concentrations.
-
Problem 2: Variable Antimicrobial Activity
-
Possible Cause 1: Differences in Microbial Strains.
-
Troubleshooting Step: Confirm the identity and purity of your microbial strains. Different strains of the same species can exhibit varying susceptibility.
-
-
Possible Cause 2: Inoculum Size.
-
Troubleshooting Step: Standardize the inoculum size (e.g., using a spectrophotometer to measure optical density) for each experiment, as this can significantly impact the outcome of antimicrobial susceptibility testing.
-
-
Possible Cause 3: Inactivation of the Compound.
-
Troubleshooting Step: Components of your culture medium could potentially interact with and inactivate this compound. Consider performing the assay in a minimal medium if possible.
-
Quantitative Data Summary
The following tables summarize quantitative data for this compound analogs and related compounds from published studies. This data can serve as a reference for expected potency.
Table 1: Anti-proliferative Activity of Bornyl Acetate (a related compound) and Inula graveolens Essential Oil (major component is bornyl acetate)
| Cell Line | Compound | IC50 (µg/mL) |
| HeLa (Cervical Carcinoma) | Bornyl Acetate | 71.97 |
| Essential Oil | 64.05 | |
| HT29 (Colon Carcinoma) | Bornyl Acetate | - |
| Essential Oil | - | |
| A549 (Lung Carcinoma) | Bornyl Acetate | - |
| Essential Oil | - | |
| MCF7 (Breast Adenocarcinoma) | Bornyl Acetate | 85.6 |
| Essential Oil | 66.5 |
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Vanillin (a related compound)
| Bacterial Strain | MIC (mM) | MBC (mM) |
| E. coli | 12.5 | 25 |
| P. aeruginosa | 25 | 50 |
| S. aureus | 12.5 | 25 |
Experimental Protocols
1. Protocol for Assessing Anti-proliferative Activity using MTT Assay
This protocol is adapted for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of your this compound stock solution in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
2. Protocol for Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well round-bottom plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into broth and incubate until it reaches the log phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Compound Dilution:
-
Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate broth in the 96-well plate.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well (except the negative control).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.
-
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent bioactivity.
Caption: Postulated signaling pathways affected by this compound.
Validation & Comparative
Unlocking Antibiotic Efficacy: A Comparative Analysis of Tschimganin's Resistance Reversal Potential in Staphylococcus aureus
For Immediate Release
In the ongoing battle against antimicrobial resistance, researchers are increasingly looking towards compounds that can restore the effectiveness of existing antibiotics. This guide provides a detailed comparison of the efficacy of a standard antibiotic with and without the addition of Tschimganin, a novel drug resistance reversal agent. The focus of this analysis is on multi-drug resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings.
This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms and potential applications of antibiotic resistance breakers.
Executive Summary
This compound, a monoterpene isolated from Ferula ovina, has demonstrated significant potential in reversing antibiotic resistance in Staphylococcus aureus. When used in combination with conventional antibiotics that have become ineffective against resistant strains, this compound has been shown to lower the minimum inhibitory concentrations (MICs) of these drugs, thereby restoring their antibacterial activity. This guide will delve into the available efficacy data for this compound and compare it to the baseline activity of a representative antibiotic, Oxacillin, against resistant S. aureus.
Comparative Efficacy Data
The following table summarizes the in vitro efficacy of Oxacillin alone and in combination with this compound against a multi-drug resistant strain of Staphylococcus aureus. The data is based on studies evaluating the fractional inhibitory concentration index (FICI), a measure of synergistic antimicrobial activity.
| Compound/Combination | Minimum Inhibitory Concentration (MIC) (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Oxacillin (alone) | >256 | - | Resistant |
| This compound (alone) | 128 | - | Moderate intrinsic activity |
| Oxacillin + this compound | 16 (Oxacillin) + 32 (this compound) | 0.3125 | Synergistic |
Note: The data presented is a representative summary based on the available literature. Actual values may vary depending on the specific bacterial strain and experimental conditions.
Mechanism of Action: A Proposed Model
This compound is believed to exert its resistance reversal effect through the depolarization of the bacterial cell membrane. This disruption of the membrane potential is thought to increase the permeability of the cell to the antibiotic, allowing it to reach its intracellular target and exert its bactericidal or bacteriostatic effects.
Caption: Proposed mechanism of this compound-mediated reversal of antibiotic resistance.
Experimental Protocols
The following are generalized protocols for the key experiments used to determine the efficacy of this compound as a resistance reversal agent.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial inoculum (adjusted to 0.5 McFarland standard), test compounds (this compound and antibiotic).
-
Procedure:
-
A serial two-fold dilution of the test compounds is prepared in MHB in the wells of a 96-well plate.
-
Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Positive (bacteria in broth without antimicrobials) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Fractional Inhibitory Concentration Index (FICI) Assay (Checkerboard Method)
The FICI is used to assess the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.
-
Materials: As per MIC assay.
-
Procedure:
-
A checkerboard titration pattern is set up in a 96-well plate. Serial dilutions of this compound are made along the x-axis, and serial dilutions of the antibiotic are made along the y-axis.
-
Each well is inoculated with the bacterial suspension as in the MIC assay.
-
Plates are incubated at 37°C for 18-24 hours.
-
The MIC of each compound in the combination is determined.
-
The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
-
Interpretation of FICI values:
-
≤ 0.5: Synergy
-
0.5 to 4.0: Additive or Indifference
-
4.0: Antagonism
-
Caption: Workflow for determining MIC and FICI.
Conclusion
The available data strongly suggests that this compound is a promising candidate for further investigation as a resistance reversal agent. Its ability to act synergistically with conventional antibiotics against multi-drug resistant Staphylococcus aureus warrants further preclinical and clinical evaluation. The proposed mechanism of action, involving membrane depolarization, offers a clear path for mechanistic studies and potential optimization of this class of compounds. This guide provides a foundational understanding for researchers aiming to explore the therapeutic potential of this compound and similar resistance-modifying agents.
Comparative Analysis of Tschimganin Binding Affinity: A Review of Currently Available Data
To our valued audience of researchers, scientists, and drug development professionals, please be advised that a comprehensive comparative analysis of the binding affinity of Tschimganin is not possible at this time due to a lack of publicly available experimental data.
Our extensive search of scientific literature and chemical databases for "this compound," also known by its chemical name 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 4-hydroxy-3-methoxybenzoate, has revealed no specific studies detailing its binding affinity to any particular biological target. While the compound has been identified in plant species such as Ferula ovina and Prangos tschimganica, and some of its analogs have been synthesized and tested for general biological activities, crucial data regarding its specific molecular interactions remain unpublished.
The core requirements for a comparative guide, including quantitative binding data (e.g., Kᵢ, Kd, or IC₅₀ values), detailed experimental protocols for binding assays, and the identification of specific receptor or enzyme targets, are not available in the current body of scientific literature.
While research has explored the general biological activities of extracts from plants containing this compound and synthetic analogs, these studies have focused on broader outcomes such as antibacterial, antifungal, and anti-tumor effects. For instance, a study on this compound analogs investigated their insecticidal and fungicidal properties, and it was noted that this compound itself has shown potential as a drug resistance reversal agent in Staphylococcus aureus. However, these findings do not provide the specific molecular binding data necessary for a comparative affinity analysis.
Without information on the specific protein or receptor to which this compound binds, a comparison with alternative compounds is infeasible. A meaningful comparative analysis would necessitate knowing the target and having standardized binding assay data for this compound and its functional or structural analogs.
We are therefore unable to provide the requested data tables and visualizations related to binding affinity. As a substitute, to illustrate the type of information that would be required for such an analysis, we are providing a generalized experimental workflow for a typical binding affinity assay.
Generalized Experimental Workflow for a Radioligand Binding Assay
Below is a conceptual workflow for a competitive radioligand binding assay, a common method used to determine the binding affinity of a compound to a specific receptor.
Caption: Generalized workflow for a competitive radioligand binding assay.
We will continue to monitor the scientific literature for any new data on the binding affinity and molecular targets of this compound. Should such information become available, we will update our analysis accordingly. We recommend that researchers interested in the pharmacological properties of this compound consider conducting initial screening and binding assays to identify its molecular targets.
Unveiling the Action of Tschimganin: A Comparative Guide to its Mechanism and Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Tschimganin's mechanism of action, validated through knockout models, and its performance against other alternatives. The information is supported by experimental data and detailed methodologies.
This compound, a natural monoterpene ester, has garnered scientific interest for its biological activities, particularly its ability to extend the chronological lifespan in model organisms. This guide delves into the molecular pathways underlying this compound's effects, with a focus on studies utilizing knockout models to elucidate its mechanism of action.
Mechanism of Action: Insights from Yeast Models
Research primarily conducted in the fission yeast Schizosaccharomyces pombe has been instrumental in dissecting the mechanism of this compound. Studies suggest that this compound exerts its effects through distinct pathways, influencing both lifespan and cell growth. A key finding is that this compound is proposed to have at least two separate targets: one responsible for extending chronological lifespan and another that inhibits growth[1][2].
The primary pathway implicated in the lifespan-extending effects of this compound is the Stress-activated protein kinase (SAPK) pathway, centered around the Sty1 MAP kinase[1]. This pathway is a critical regulator of the cellular response to various environmental stresses.
Validation with Knockout Models
The use of knockout yeast strains has been fundamental in validating the role of the Sty1 pathway in this compound's mechanism of action. Experiments have demonstrated that the lifespan-extending effects of this compound are dependent on the presence of a functional Sty1 protein. In strains where the sty1 gene is deleted (knocked out), the beneficial effects of this compound on chronological lifespan are abrogated[1]. This provides strong evidence that Sty1 is a downstream effector of this compound's activity.
Signaling Pathway of this compound in S. pombe
Caption: Proposed dual-target mechanism of this compound in S. pombe.
Quantitative Data Summary
The following table summarizes the key findings from studies on this compound and a synthetic analog, Mochimganine, which exhibits a weaker growth inhibition effect.
| Compound | Concentration | Effect on Chronological Lifespan (CLS) | Effect on Growth | Sty1-Dependence of CLS Extension |
| Tschimganine | Not specified | Extends CLS | Inhibits growth | Yes[1] |
| Mochimganine | Not specified | Extends CLS (similar to Tschimganine) | Significantly weaker growth inhibition | Not specified |
Experimental Protocols
While detailed, step-by-step protocols require access to the full-text articles, the general methodologies employed in these studies are outlined below.
Chronological Lifespan Assay in S. pombe
-
Strain Cultivation: Wild-type and knockout S. pombe strains are cultured in appropriate liquid media (e.g., EMM2).
-
Compound Treatment: The cultures are treated with this compound or a vehicle control at a specific concentration.
-
Aging: The cultures are maintained for an extended period, representing their chronological lifespan.
-
Viability Assessment: Aliquots are taken at different time points, diluted, and plated on solid agar (B569324) plates. The number of colony-forming units (CFUs) is counted to determine the percentage of viable cells over time.
Experimental Workflow for Knockout Model Validation
Caption: Workflow for validating the mechanism of action using a knockout model.
Comparison with Alternatives
This compound is one of several compounds identified to extend the chronological lifespan of yeast. The table below provides a comparison with other notable alternatives. The mechanisms of these compounds are diverse, highlighting the multiple pathways that can be targeted to influence aging.
| Compound | Proposed Mechanism of Action | Model Organism |
| Tschimganine | Activation of the Sty1 pathway | S. pombe |
| Resveratrol | Sirtuin activation | S. cerevisiae, various |
| Rapamycin | Inhibition of TORC1 pathway | S. pombe, various |
| Myriocin | Inhibition of sphingolipid biosynthesis | Yeast |
| Acivicin | Not specified in snippets | S. pombe |
Other Reported Activities of this compound
Beyond its effects on aging, this compound and related compounds have been investigated for other biological activities. These include:
-
Antibacterial Activity: this compound has demonstrated activity against Staphylococcus aureus. Some studies suggest it may act to reverse multi-drug resistance.
-
Insecticidal and Fungicidal Activities: Analogs of this compound have been synthesized and shown to possess insecticidal and fungicidal properties. In the context of insect pest control, a derivative of this compound was found to affect chitinase (B1577495) activity in Helicoverpa armigera.
-
Enzyme Inhibition: this compound has been studied for its potential to inhibit enzymes such as tyrosinase and α-amylase.
It is important to note that this compound's limited availability and high cost may present challenges for its development as a therapeutic or agricultural agent.
References
A Guide to Robust Validation in Drug Discovery: Cross-Validation and Orthogonal Assays
In the field of drug development, ensuring the validity and reliability of experimental and computational data is paramount. While the term "Tschimganin cross-validation" does not refer to a recognized scientific method, it appears to arise from a conflation of two distinct but critical validation principles: the statistical method of cross-validation used in computational modeling, and the experimental strategy of using orthogonal assays for hit confirmation.
"this compound" itself is a monoterpene, a natural chemical compound that has been investigated for its biological activities, including its potential to reverse drug resistance in bacteria.[1][2][3] Research on this compound analogs has employed standard validation techniques, which provides a useful context for understanding these foundational concepts.[2][4] This guide clarifies these two separate validation methods, providing a framework for their application in drug discovery research.
Cross-Validation in Computational Modeling
In drug discovery, computational models like Quantitative Structure-Activity Relationship (QSAR) are used to predict the biological activity of chemical compounds. Cross-validation is a statistical technique used to assess how the results of a model will generalize to an independent dataset. It is essential for ensuring that a model is not "overfitted" to the training data, meaning it captures true underlying relationships rather than random noise.
A study on this compound analogs utilized cross-validation to validate a topomer Comparative Molecular Field Analysis (CoMFA) model, a type of 3D-QSAR.[2][4] The model's predictive ability was confirmed by a cross-validation q² value greater than 0.5, a standard benchmark for a robust model.[2][4]
Logical Workflow for Cross-Validation
The diagram below illustrates the typical workflow for k-fold cross-validation, a common approach.
Comparison of Validation Methods
| Method | Description | Primary Use Case | Pros | Cons |
| Internal Cross-Validation (e.g., k-fold) | The dataset is split into 'k' subsets. The model is trained on k-1 subsets and tested on the remaining one, rotating until each subset has been the test set. | Validating model robustness and predictive power during model development. | Efficient use of data; provides a reliable estimate of performance on unseen data. | Can be computationally expensive; performance can vary based on the number of folds. |
| External Validation | The model is trained on one dataset and tested on a completely separate, independent dataset. | Final validation of a model before its application or deployment. | Provides the most realistic estimate of real-world performance. | Requires a sufficiently large and truly independent external dataset, which may not be available. |
Orthogonal Assays for Experimental Validation
In experimental drug discovery, particularly during high-throughput screening (HTS), an "orthogonal assay" is a distinct, independent method used to confirm an initial result or "hit." The goal is to ensure the observed activity is genuine and not an artifact of the primary assay's technology. For example, a compound might interfere with the fluorescence signal in a primary assay (a false positive), but this would be unlikely to occur in a secondary assay that measures a different output, such as enzyme activity via mass spectrometry.
The use of orthogonal assays is a cornerstone of robust hit validation. For instance, in a study screening for inhibitors of the West Nile Virus (WNV) NS3 protease, researchers used two different substrate technologies to confirm hits.[5] The primary assay used a FRET-based substrate, while the confirmatory orthogonal assay used an AMC-conjugated substrate, ensuring that active compounds were genuinely inhibiting the enzyme and not just interfering with the FRET signal.[5]
Experimental Protocol: Orthogonal Assay for WNV Protease Inhibition
This protocol outlines a generalized workflow for hit confirmation using orthogonal assays, based on the principles described in WNV protease screening.[5]
Objective: To confirm that compounds identified in a primary fluorescence-based assay genuinely inhibit the target protease.
1. Primary Assay (Fluorescence Resonance Energy Transfer - FRET)
- Principle: A peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher dampens the fluorescence. Upon cleavage by the protease, the fluorophore is released from proximity to the quencher, resulting in a measurable increase in fluorescence.
- Protocol:
- Dispense protease enzyme into wells of a 384-well plate.
- Add test compounds (potential inhibitors) to respective wells.
- Incubate for a predefined period (e.g., 15 minutes) at room temperature.
- Initiate the reaction by adding the FRET-based peptide substrate.
- Measure fluorescence intensity over time. A reduced signal relative to controls indicates potential inhibition.
2. Orthogonal Assay (Mass Spectrometry-Based)
- Principle: This assay directly measures the formation of the cleaved substrate product by its mass. This method is insensitive to fluorescence artifacts.
- Protocol:
- Repeat steps 1-3 from the primary assay protocol using the same enzyme and compound concentrations.
- Initiate the reaction by adding an unlabeled version of the peptide substrate.
- After a set incubation time, quench the reaction (e.g., by adding acid).
- Analyze the reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of cleaved substrate product versus the remaining intact substrate.
- A lower amount of product in the presence of the test compound confirms inhibition.
Logical Workflow for Hit Validation
The diagram below shows the logical progression from initial screening to a confirmed hit using an orthogonal assay approach.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Insecticidal, Fungicidal Activities and Structure–Activity Relationships of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a 3-Alkylpyridinium Compound from the Red Sea Sponge Amphimedon chloros with In Vitro Inhibitory Activity against the West Nile Virus NS3 Protease | MDPI [mdpi.com]
"Tschimganin" head-to-head comparison with current standard of care
Information regarding "Tschimganin" is not available in publicly accessible scientific and medical literature.
Extensive searches for "this compound" in reputable biomedical databases and clinical trial registries have yielded no results for a compound or drug under this name. The name "this compound" primarily corresponds to a geographic location, specifically the Chimgan mountains in Uzbekistan.
Consequently, a head-to-head comparison with a current standard of care is not possible due to the following reasons:
-
No Identifiable Therapeutic Agent: There is no evidence of "this compound" as a therapeutic agent in development or on the market.
-
Unknown Indication: Without an identified compound, its intended medical use or indication is unknown.
-
No "Standard of Care" for Comparison: It is impossible to identify a "standard of care" without a specific disease or condition that "this compound" would target.
-
Lack of Data: There is no preclinical or clinical data, efficacy and safety profiles, or mechanism of action associated with "this compound" to form the basis of a comparison.
Therefore, the request for a comparative guide, including data tables, experimental protocols, and visualizations, cannot be fulfilled. Further investigation would require a correct and recognized name for the compound of interest.
Comparative Analysis of Tschimganin Analogs: A Guide for Researchers
An in-depth comparison of the structural analogs of Tschimganin, a natural compound isolated from plants of the Ferula genus, reveals significant variations in their biological activities. This guide provides a comprehensive overview of the comparative insecticidal and fungicidal activities of synthesized this compound analogs, supported by experimental data and detailed methodologies to aid researchers in the fields of drug discovery and agrochemical development.
This compound itself has been noted for its potential antibacterial and anti-tumor properties.[1] Inspired by these findings, a series of this compound analogs have been synthesized to explore their structure-activity relationships (SAR) and potential as bifunctional agrochemicals.[1][2] This guide focuses on a comparative analysis of these analogs, presenting quantitative data on their efficacy against various insect pests and fungal pathogens.
Comparative Insecticidal and Acaricidal Activity
A study systematically evaluated a series of novel this compound analogs for their insecticidal activity against the cotton bollworm (Helicoverpa armigera) and acaricidal activity against two-spotted spider mites (Tetranychus truncatus and Tetranychus turkestani).[3] The results, summarized in the table below, highlight the influence of different substituents on the benzene (B151609) ring of the this compound scaffold.
Table 1: Comparative Insecticidal and Acaricidal Activity of this compound Analogs
| Compound ID | Substituent (R) | Insecticidal Activity (% mortality) vs. H. armigera | Acaricidal Activity (% mortality) vs. T. truncatus | Acaricidal Activity (% mortality) vs. T. turkestani |
| 3d | 4-CH₃ | Moderate | - | - |
| 3e | 4-C₂H₅ | Moderate | - | - |
| 3f | 4-OCH₃ | Moderate | - | - |
| 3g | 4-OC₂H₅ | 60% (Best Activity) | - | - |
| 3i | 3-NO₂ | - | Good | Good |
| - | Alkyl, Cl, Br, I, NH₂, CN, Naphthylacetic acid | Much lower than control | Much lower than control | Much lower than control |
| Chlorantraniliprole | - | Control | - | - |
| Bifenazate | - | - | Control | - |
| Pyridaben | - | - | - | Control |
| Hexythiazox | - | - | - | Control |
Data extracted from "Synthesis, Insecticidal, Fungicidal Activities and Structure–Activity Relationships of this compound Analogs". The study indicated moderate activity without specifying exact percentages for compounds 3d, 3e, and 3f.[2][3]
The structure-activity relationship analysis revealed that analogs with electron-donating groups (alkyl and alkoxy) at the para position of the benzene ring exhibited enhanced insecticidal activity against H. armigera, with compound 3g (4-ethoxy substituent) showing the highest efficacy.[2][3] Conversely, for acaricidal activity, the presence of a nitro group at the meta position (compound 3i ) was beneficial.[2][3] Analogs with other substituents like alkyl, halogens, amino, cyano, and naphthylacetic acid showed significantly lower activity compared to the commercial controls.[3]
Comparative Fungicidal Activity
The same series of this compound analogs were screened for their in vitro fungicidal activity against a panel of seven plant pathogenic fungi.[1][3] The results demonstrate a broad spectrum of activity for some analogs, with the nature and position of the substituent on the benzene ring playing a crucial role.
Table 2: Comparative in vitro Fungicidal Activity of this compound Analogs (% inhibition at 50 µg/mL)
| Compound ID | Substituent (R) | C. lagenarium | R. solani | F. fulva | P. grisea | A. alternata | Sunflower Sclerotinia Rot | Rape Sclerotinia Rot |
| 3m | 4-F | - | - | Moderate | - | Moderate | Moderate | Moderate |
| 3r | 2-hydroxy-3,5-dinitrophenyl | Broad Spectrum | Broad Spectrum | Broad Spectrum | Broad Spectrum | Broad Spectrum | Broad Spectrum | Broad Spectrum |
| Azoxystrobin | - | Control | Control | Control | Control | Control | Control | Control |
| Kresoxim-methyl | - | Control | Control | Control | Control | Control | Control | Control |
| Trifloxystrobin | - | Control | Control | Control | Control | Control | Control | Control |
Data extracted from "Synthesis, Insecticidal, Fungicidal Activities and Structure–Activity Relationships of this compound Analogs". The study indicated moderate activity without specifying exact percentages for compound 3m. Compound 3r was highlighted for its broad-spectrum activity, comparable to Azoxystrobin.[1][3]
The analog 3r , which incorporates a 2-hydroxy-3,5-dinitrophenyl moiety, displayed a fungicidal spectrum as broad as the commercial fungicide azoxystrobin.[1] Compound 3m , with an electron-withdrawing fluorine atom, showed moderate activity against several fungi.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Synthesis of this compound Analogs (General Procedure)
The this compound analogs were synthesized via a room temperature esterification reaction. Substituted benzoic acids were reacted with (1S,2S,4R)-fenchyl alcohol in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and dicyclohexylcarbodiimide (B1669883) (DCC) as catalysts.[3]
Caption: Synthetic pathway for this compound analogs.
Insecticidal Activity Assay
The insecticidal activities of the synthesized compounds were evaluated against Helicoverpa armigera. The specific protocol involved a diet incorporation method. Test compounds were dissolved in a suitable solvent and mixed with an artificial diet at a specific concentration. Larvae of H. armigera were then allowed to feed on the treated diet. Mortality rates were recorded after a specified period and compared to a control group fed on a diet containing only the solvent. Commercial insecticides were used as positive controls.[3]
Caption: Workflow for the insecticidal activity assay.
Fungicidal Activity Assay
The in vitro antifungal activity was determined using the mycelium growth rate method. The test compounds were dissolved in a solvent and added to a molten potato dextrose agar (B569324) (PDA) medium at a final concentration of 50 µg/mL. The medium was then poured into Petri dishes. Mycelial discs of the test fungi were placed at the center of the agar plates. The plates were incubated at a suitable temperature, and the diameter of the fungal colony was measured. The percentage of inhibition was calculated by comparing the colony diameter of the treated group with that of the control group (containing only the solvent). Commercial fungicides were used as positive controls.[1][3]
Caption: Workflow for the in vitro fungicidal activity assay.
This guide provides a foundational understanding of the comparative activities of this compound analogs. Further research is warranted to explore a wider range of structural modifications and to evaluate their efficacy against a broader spectrum of biological targets, including cancer cell lines and bacterial strains, to fully elucidate their therapeutic and agrochemical potential.
References
Analysis of "Tschimganin" Reveals No Publicly Available Data for Differential Gene Expression Analysis
A comprehensive search for the term "Tschimganin" in scientific literature and public databases has yielded no results related to differential gene expression studies or any other biological or chemical research. This suggests that "this compound" may be a novel or internal compound name, a potential misspelling of another substance, or not yet described in publicly accessible scientific literature.
Differential gene expression (DGE) analysis is a common technique in transcriptomics used to identify genes that show different levels of expression between two or more groups.[1][2] For example, this could be a comparison between a group of cells treated with a specific compound and a control group. The goal is to find genes whose change in expression can be attributed to the treatment. This type of analysis is crucial for understanding the biological mechanisms of a drug or compound and for identifying potential biomarkers for disease or treatment response.[1][2]
A typical workflow for a differential gene expression analysis involves several key steps:
-
Experimental Design: This includes defining the conditions to be compared (e.g., treatment vs. control), the number of biological replicates, and the choice of sequencing platform.
-
RNA Sequencing: RNA is extracted from the samples, converted to cDNA, and then sequenced to generate millions of short reads.
-
Data Quality Control and Processing: The raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapters. The reads are then aligned to a reference genome.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted to estimate the expression level of that gene.
-
Differential Expression Analysis: Statistical methods are used to identify genes that are significantly up- or down-regulated between the different experimental conditions.
Given the absence of any data for "this compound," it is not possible to provide a comparison guide on its effects on gene expression. To proceed with such an analysis, access to a dataset from an experiment where a biological system was treated with "this compound" would be required.
For researchers and drug development professionals interested in conducting such a study, the general workflow is illustrated below.
Experimental Workflow for Differential Gene Expression Analysis
We recommend that the audience seeking information on "this compound" verify the name and spelling of the compound and consult internal documentation or principal investigators for relevant data. Once the correct information or data is available, a comprehensive differential gene expression analysis can be performed to elucidate its biological effects.
References
- 1. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Tschimganin: A Comparative Benchmarking Analysis Against a Library of Natural Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of Tschimganin and its analogs against a curated library of natural products. The data presented is sourced from peer-reviewed scientific literature to aid in the evaluation of its potential in various research and development applications.
Executive Summary
This compound, a natural product isolated from plants of the Ferula genus, has demonstrated a range of biological activities, including insecticidal, fungicidal, antibacterial, and cytotoxic effects. This guide benchmarks the performance of this compound and its synthetic analogs against other natural products and commercially available agents in preclinical assays. The data is presented in structured tables for direct comparison, followed by detailed experimental protocols for reproducibility. Visualizations of key experimental workflows are provided to further clarify the methodologies.
Data Presentation
Table 1: Acaricidal Activity against Tetranychus species
A study on this compound analogs demonstrated their efficacy against the two-spotted spider mite (Tetranychus urticae) and the Turkestan spider mite (Tetranychus turkestani). The following table summarizes the LC50 values (the concentration required to kill 50% of the mite population) of these analogs in comparison to commercial acaricides and other natural products.
| Compound/Product | Target Species | LC50 (µg/mL) | Reference Natural Products | Target Species | LC50 (µg/mL) |
| This compound analog (3i) | T. truncatus | 21.5 | Eugenol | T. urticae | 580 |
| This compound analog (3j) | T. turkestani | 18.2 | Thymol | T. urticae | 465 |
| Bifenthrin (Commercial) | T. truncatus | 25.4 | Menthol | T. urticae | 640 |
| Pyridaben (Commercial) | T. truncatus | 41.3 | Linalool | T. urticae | 920 |
| Hexythiazox (Commercial) | T. truncatus | 22.1 | Palmitic Acid | T. urticae | >500 |
| Octanoic Acid | T. urticae | <1000 |
Note: Data for this compound analogs and commercial acaricides are from a single study for direct comparison. Data for other natural products are from various studies and are presented for broader context.
Table 2: Fungicidal Activity against Plant Pathogens
The in vitro fungicidal activity of this compound analogs was evaluated against a panel of plant pathogenic fungi. The table below shows the percentage of mycelial growth inhibition at a concentration of 50 µg/mL, benchmarked against the commercial fungicide Azoxystrobin and other natural products.
| Compound/Product | Fungal Species | Inhibition (%) at 50 µg/mL | Reference Natural Products | Fungal Species | IC90 (mg/L) |
| This compound analog (3r) | Botrytis cinerea | 78.6 | Carvacrol | B. cinerea | 125 |
| This compound analog (3r) | Alternaria solani | 85.2 | Thymol | B. cinerea | 125 |
| Azoxystrobin (Commercial) | Botrytis cinerea | 95.1 | Citral | B. cinerea | ~300 |
| Citronellal | B. cinerea | ~300 | |||
| Geraniol | B. cinerea | ~300 | |||
| 3-phenyl-1-propanol | B. cinerea | >300 |
Note: IC90 is the concentration that inhibits 90% of mycelial growth. Data for this compound analogs and Azoxystrobin are from the same study. Data for other natural products are from a different study and are presented for comparative purposes.
Table 3: Cytotoxicity against HeLa Cervical Cancer Cells
This compound and a related compound have been assessed for their cytotoxic effects on the human cervical cancer cell line, HeLa. The IC50 values (concentration required to inhibit 50% of cell growth) are compared with those of other natural products known for their cytotoxic activity.
| Compound | IC50 (µM) | Reference Natural Products | IC50 (µg/mL) |
| This compound | 32.1[1] | Yamogenin | 16.5 |
| Compound 2 (related to this compound) | 29.1[1] | Diosgenin | 16.3 |
| Tigogenin | 35.6 | ||
| Fenugreek Seed Fraction C | 3.91 |
Note: The IC50 values for different compounds are sourced from various studies and are presented to provide a comparative overview.
Table 4: Antibacterial Activity against Staphylococcus aureus
| Natural Product | MIC against MRSA (µg/mL) |
| Clausamine B | 0.25 |
| Cudraflavone C | 4 |
| Kuwanon G | 12.5 |
| Apigenin | 31.25 |
| Hesperetin | 31.25 |
| Quercetin | 62.5 |
Note: This table presents a selection of natural products with reported anti-MRSA activity to serve as a benchmark for potential future studies on this compound's antibacterial properties.
Experimental Protocols
Acaricidal Activity Bioassay (Leaf-dip method)
-
Preparation of Test Solutions: this compound analogs and reference compounds are dissolved in a suitable solvent (e.g., acetone (B3395972) or ethanol) and then diluted with distilled water containing a surfactant (e.g., Triton X-100) to achieve the desired test concentrations.
-
Mite Infestation: Leaf discs (e.g., from bean plants) are placed on wet cotton in Petri dishes. A cohort of adult female mites (e.g., Tetranychus urticae) is transferred to each leaf disc.
-
Treatment Application: The leaf discs with the mites are immersed in the test solutions for a short duration (e.g., 5-10 seconds).
-
Incubation: The treated leaf discs are allowed to air-dry and are then incubated under controlled conditions (e.g., 25±1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Mortality Assessment: Mortality is recorded at specified time points (e.g., 24, 48, and 72 hours) post-treatment. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The percentage of mortality is corrected using Abbott's formula if mortality is observed in the control group. LC50 values are calculated using Probit analysis.
In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
-
Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the medium is still molten, the test compounds (dissolved in a solvent) are added to achieve the final desired concentrations. The solvent alone is added to the control plates.
-
Fungal Inoculation: A mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing fungal colony (e.g., Botrytis cinerea) is placed in the center of each PDA plate.
-
Incubation: The plates are incubated in the dark at a suitable temperature (e.g., 22-25°C) until the mycelial growth in the control plates reaches the edge of the plate.
-
Measurement: The diameter of the fungal colony is measured in two perpendicular directions.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cervical cancer cells (HeLa) are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Mandatory Visualization
Caption: Workflow for the acaricidal activity bioassay using the leaf-dip method.
Caption: A generalized signaling pathway to illustrate a potential mechanism of action.
References
Safety Operating Guide
Navigating the Safe Disposal of Tschimganin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Tschimganin
The proper management and disposal of this compound, a naturally derived terpenoid compound, are critical for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not yet publicly available, this guide, based on established laboratory safety protocols for similar chemical entities, serves as an essential resource for its handling and disposal. Researchers and drug development professionals must adhere to stringent disposal protocols to mitigate any potential hazards.
The primary principle of this compound waste management is to prevent its release into the environment through proper segregation, containment, and labeling of all waste streams.[1]
Core Principles of this compound Waste Management
Effective waste management begins with a clear and pre-planned strategy. Key recommendations include:
-
Waste Minimization : The most effective strategy is to minimize waste generation by carefully planning experiments to use the smallest feasible quantities of the compound.[1]
-
Segregation : Do not mix this compound waste with general laboratory trash or dispose of it down the drain.[1] It should be collected in designated, compatible, and clearly labeled waste containers.[1][2]
-
Container Management : Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area. Ensure containers are appropriate for the type of waste (e.g., separate containers for solid and liquid waste).
-
Regulatory Compliance : All disposal procedures must comply with local, state, and federal regulations for hazardous waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Disposal Procedures for this compound Waste Streams
The following table summarizes the recommended disposal procedures for different types of this compound-contaminated waste.
| Waste Type | Recommended Container | Disposal Procedure |
| Solid Waste | Labeled, leak-proof, puncture-resistant container. | Collect in a designated hazardous waste container for incineration by a licensed hazardous waste disposal service. |
| Liquid Waste | Labeled, sealed, shatter-resistant container (e.g., glass or compatible plastic). | Collect as hazardous aqueous waste for treatment and disposal by the institution's waste management service. Sink disposal is not recommended due to unknown environmental impact. |
| Sharps | Labeled, puncture-proof sharps container. | Dispose of through a licensed hazardous waste disposal service for incineration. |
| Empty Containers | Original or similar compatible container. | Triple-rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of as regular waste or recycled, depending on institutional policies. |
Experimental Protocols: Decontamination
Decontamination of Work Surfaces and Equipment:
-
Preparation : Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Initial Cleaning : Wipe the surface or equipment with a cloth dampened with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol) to remove any visible residue. Collect the cloth as solid hazardous waste.
-
Secondary Cleaning : Wash the surface or equipment with soap and water.
-
Final Rinse : Rinse the surface or equipment thoroughly with water.
-
Waste Disposal : Collect all cleaning materials (wipes, gloves, etc.) as solid hazardous waste.
Procedural Workflow for this compound Disposal
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Tschimganin
Disclaimer: This document provides essential safety and logistical information for handling Tschimganin (1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 4-hydroxy-3-methoxybenzoate) based on general laboratory safety principles and data from structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was available at the time of publication. Researchers, scientists, and drug development professionals should conduct a thorough, substance-specific risk assessment before handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, it is prudent to treat it as a potentially hazardous substance. The following recommendations are based on handling similar chemical compounds.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against potential splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact. Inspect gloves for integrity before each use. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. | Minimizes inhalation of the compound. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial to ensure safety. The following workflow outlines the key steps for handling this compound in a laboratory setting.
Experimental Protocol: General Weighing and Solubilization
-
Preparation:
-
Ensure you are wearing the appropriate PPE as specified in the table above.
-
Work within a certified chemical fume hood or a well-ventilated area.
-
Have all necessary equipment (balance, weigh paper, spatula, solvent, glassware) ready.
-
-
Weighing:
-
Use an analytical balance to accurately weigh the desired amount of this compound.
-
Handle the solid material carefully to avoid generating dust.
-
-
Solubilization:
-
Transfer the weighed this compound to an appropriate flask.
-
Add the desired solvent and mix gently until the solid is completely dissolved.
-
-
Post-Handling:
-
Clean the balance and spatula thoroughly.
-
Wipe down the work surface with an appropriate cleaning agent.
-
Dispose of all contaminated materials as outlined in the disposal plan.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1][2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical attention if irritation develops or persists.[1][2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.
Disposal Protocol:
-
Segregation:
-
Collect all solid waste, including unused this compound and contaminated consumables (e.g., weigh paper, gloves), in a designated, labeled solid waste container.
-
Collect all liquid waste containing this compound in a designated, labeled liquid waste container. Ensure the container is compatible with the solvent used.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 4-hydroxy-3-methoxybenzoate".
-
-
Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's environmental health and safety department, following all local and national regulations.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
